Ethyl 2-(4-fluoroanilino)-2-oxoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-fluoroanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZLXSQKQMFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379000 | |
| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69065-91-4 | |
| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69065-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Data and Analysis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS No. 69065-91-4).[1][2][3][4][5] Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic analysis based on its chemical structure and data from analogous compounds. The information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related molecules.
Chemical Structure and Properties
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 9.0 | Singlet (broad) | 1H | N-H (Amide) |
| ~7.6 - 7.4 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |
| ~7.1 - 6.9 | Multiplet | 2H | Aromatic C-H (ortho to -F) |
| 4.38 | Quartet | 2H | -O-CH₂-CH₃ |
| 1.40 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (Ester) |
| ~158 | C=O (Amide) |
| ~160 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~133 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-NH |
| ~122 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to -NH) |
| ~116 (d, ²JCF ≈ 23 Hz) | Aromatic C-H (ortho to -F) |
| ~63 | -O-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980 | Weak | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1510 | Medium | Aromatic C=C Stretch |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1220 | Strong | C-F Stretch |
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 211 | Moderate | [M]⁺ (Molecular Ion) |
| 182 | Low | [M - C₂H₅]⁺ |
| 166 | Moderate | [M - OC₂H₅]⁺ |
| 138 | High | [M - COOC₂H₅]⁺ |
| 111 | High | [C₆H₄FNH₂]⁺ |
| 95 | Moderate | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization:
-
For Electron Ionization (EI), bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.
References
- 1. This compound(69065-91-4) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 69065-91-4 | this compound | Tetrahedron [thsci.com]
- 4. This compound | 69065-91-4 [chemicalbook.com]
- 5. 69065-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
physical and chemical properties of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-fluoroanilino)-2-oxoacetate, also known as Ethyl 4-fluorooxanilate. The information is intended for professionals in research, development, and academia.
Compound Identification
This section details the primary identifiers for this compound.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl 4-fluorooxanilate, Ethyl p-fluorooxanilate, Ethyl 2-((4-fluorophenyl)amino)-2-oxoacetate | [1][2] |
| CAS Number | 69065-91-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀FNO₃ | [1][2] |
| Molecular Weight | 211.19 g/mol | [1][2] |
| InChI Key | OUBZLXSQKQMFAH-UHFFFAOYSA-N | N/A |
Physicochemical Properties
A summary of the key physical and chemical properties of the compound is presented below.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 120-122 °C | [2] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.27 ± 0.70 | [2] |
| XLogP3 | 1.6 | N/A |
| Refractive Index (Predicted) | 1.544 | N/A |
| Storage Conditions | Store sealed in a dry place at room temperature. | [2] |
Spectroscopic Data
Detailed spectral data is crucial for the identification and characterization of the compound.
| Spectrum Type | Data | Reference |
| ¹H NMR (DMSO) | δ (ppm): 1.31 (t, J = 7 Hz, 3H), 4.31 (q, J = 7Hz, 2H), 7.20 (t, J = 9 Hz, 2H), 7.76 (dd, J = 9, 5 Hz, 2H), 10.85 (s, 1H) | N/A |
| ¹³C NMR (DMSO) | δ (ppm): 13.8, 62.0, 115.3 (d, J = 23 Hz), 122.2 (d, J = 8 Hz), 134.4, 157.7 (d, J = 240 Hz), 158.1, 160.7 | N/A |
| Infrared (IR) | ν (cm⁻¹): 3324, 3065, 2988, 1740, 1708, 1608, 1539, 1509, 1412, 1370, 1208, 1177, 1012, 835 | N/A |
Experimental Protocols
Synthesis of this compound
This protocol describes a solvent-free amidation method for synthesizing the title compound.
Materials:
-
4-fluoroaniline (90 mmol, 10.0 g)
-
Diethyl oxalate (65.7 g)
-
Hexane
Procedure:
-
Combine 10.0 g (90 mmol) of 4-fluoroaniline and 65.7 g of diethyl oxalate in a suitable reaction vessel.
-
Stir the mixture at 100 °C for 12 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to ambient temperature. The product will precipitate out of the solution.
-
Add 50 mL of hexane to the mixture to facilitate the precipitation and washing of the product.
-
Filter the solid product using suction filtration.
-
Wash the collected solid with additional hexane.
-
Dry the product to obtain a white crystalline solid. The typical yield is around 16.7 g (88%).
Visualized Workflows and Relationships
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Logical diagram of the compound's application in agriculture.
Safety and Handling
This compound is intended for research use only and is not for diagnostic or therapeutic use.[1] Users should handle it in accordance with good industrial hygiene and safety practices.
Hazard Identification:
-
Hazard Class: IRRITANT[2]
-
GHS Pictograms: GHS07 (Exclamation mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Disclaimer: This guide is for informational purposes only. Always refer to a comprehensive Safety Data Sheet (SDS) before handling the chemical and use appropriate personal protective equipment.
References
In-depth Technical Guide: Ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS 69065-91-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide aims to provide a comprehensive overview of Ethyl 2-(4-fluoroanilino)-2-oxoacetate, it is important to note that detailed experimental and application data for this specific compound is limited in publicly accessible scientific literature. The information presented herein is based on available supplier data and general chemical principles.
Introduction
This compound, with a CAS number of 69065-91-4, is a chemical compound that belongs to the class of oxoacetates. Its structure, featuring a fluoroaniline moiety, suggests its potential as a building block in medicinal chemistry and materials science. This document provides a summary of its known properties, a list of potential suppliers, and a generalized synthetic approach.
Chemical and Physical Properties
A compilation of the basic chemical and physical properties of this compound is presented below. This data is aggregated from various chemical supplier catalogs.
| Property | Value |
| CAS Number | 69065-91-4 |
| Molecular Formula | C₁₀H₁₀FNO₃ |
| Molecular Weight | 211.19 g/mol |
| Alternate Names | Ethyl 4-fluorooxanilate, Ethyl---INVALID-LINK--acetate |
| Appearance | White to off-white solid |
| Purity | Typically >95% (Varies by supplier) |
Potential Suppliers
A variety of chemical suppliers offer this compound, primarily for research and development purposes. The table below lists some of the known suppliers. For current pricing, availability, and detailed specifications, it is recommended to contact the suppliers directly.
| Supplier | Location |
| Alfa Chemistry | USA |
| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | China |
| Santa Cruz Biotechnology | USA |
| ChemicalBook | (Platform with multiple suppliers) |
| Finetech Industry Limited | Canada |
Synthesis Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline and a molar excess of diethyl oxalate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess diethyl oxalate and the ethanol byproduct are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the final product.
Applications and Research Directions
The utility of this compound in drug discovery and development is not well-documented in the public domain. However, based on its structure, it can be considered as a scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. The presence of the fluoroaniline group is of interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.
Potential areas of research for this compound and its derivatives could include:
-
Screening for Biological Activity: As a starting point for hit identification in high-throughput screening campaigns against various biological targets.
-
Synthesis of Novel Heterocycles: The oxoacetate moiety can participate in various cyclization reactions to form diverse heterocyclic systems, which are prevalent in many approved drugs.
-
Fragment-Based Drug Design: The molecule itself could serve as a fragment for screening against protein targets.
Conclusion
This compound is a commercially available chemical with potential applications in synthetic and medicinal chemistry. While specific use-cases and detailed experimental data are currently scarce in the scientific literature, its chemical structure suggests its utility as a versatile building block. Further research is required to fully elucidate its reactivity, biological activity, and potential to contribute to the development of new therapeutics. Researchers are encouraged to explore its synthetic potential and to screen it for novel biological activities.
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 2-(4-fluoroanilino)-2-oxoacetate, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols for determining the solubility in various common solvents and for assessing its stability under a range of stress conditions, including pH, temperature, and light exposure. All quantitative data are presented in clear, tabular format for ease of comparison. Additionally, experimental workflows are visualized using Graphviz diagrams to provide a clear, step-by-step understanding of the methodologies. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.
Introduction
This compound (CAS No. 69065-91-4) is a chemical compound with the molecular formula C₁₀H₁₀FNO₃ and a molecular weight of 211.19 g/mol .[1][2][3] It is characterized by a melting point in the range of 120-122°C.[4] Understanding the solubility and stability of this compound is critical for its effective use in drug discovery and development, informing decisions on formulation, storage, and handling to ensure its quality and efficacy. This guide presents a framework for systematically evaluating these crucial physicochemical properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and the feasibility of formulation development. A comprehensive understanding of a compound's solubility in various solvents is therefore essential.
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of this compound involves the shake-flask method, a widely accepted technique for its simplicity and reliability.
Materials:
-
This compound
-
A range of common solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of scintillation vials.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant from each vial.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is then calculated and expressed in mg/mL or other appropriate units.
Solubility Data
The following table summarizes the hypothetical solubility of this compound in a selection of common solvents at ambient temperature.
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.1 (Practically Insoluble) |
| Ethanol | 5 - 10 |
| Methanol | 10 - 20 |
| Acetone | > 50 (Freely Soluble) |
| Acetonitrile | 20 - 30 |
| Dichloromethane | > 50 (Freely Soluble) |
| Dimethyl Sulfoxide (DMSO) | > 100 (Very Soluble) |
Stability Profile
Stability testing is crucial for identifying how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed on a single batch of the compound and involve exposing it to stress conditions that are more severe than accelerated stability testing.[7][9]
Stress Conditions:
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with a strong base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for a specified duration.
-
Photostability: The solid compound is exposed to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.
-
Stress Exposure: Expose the samples to the defined stress conditions for a predetermined time.
-
Neutralization (for hydrolytic studies): After the exposure period, neutralize the acidic and basic samples.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.
-
Identification of Degradants: If significant degradation is observed, further studies (e.g., LC-MS) may be conducted to identify the structure of the degradation products.
Stability Data
The following table summarizes the expected stability of this compound under various stress conditions.
| Stress Condition | Observation | Potential Degradation Products |
| 0.1 N HCl, 60°C, 24h | Significant degradation | 4-Fluoroaniline, Ethyl oxaloacetate |
| 0.1 N NaOH, 60°C, 24h | Rapid and complete degradation | 4-Fluoroaniline, Oxalic acid, Ethanol |
| 3% H₂O₂, RT, 24h | Moderate degradation | Oxidized derivatives |
| Dry Heat, 80°C, 7 days | Minimal degradation | - |
| Photostability (ICH Q1B) | Slight discoloration, minor degradation | Photolytic degradation products |
Visualization of Experimental Workflows
To provide a clear and concise understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and stability testing.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Stability Testing.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented experimental protocols offer a systematic approach to characterizing these critical properties. The data, while representative, underscores the importance of empirical testing for any new batch or formulation. The provided workflows serve as a visual aid for the practical implementation of these studies. For drug development professionals, this information is paramount for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- 1. scbt.com [scbt.com]
- 2. 69065-91-4 | this compound | Tetrahedron [thsci.com]
- 3. 69065-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fdaghana.gov.gh [fdaghana.gov.gh]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
reaction mechanism of Ethyl 2-(4-fluoroanilino)-2-oxoacetate formation
Technical Guide: Formation of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis of this compound (CAS No: 69065-91-4), a valuable intermediate in organic and medicinal chemistry. The document outlines the core reaction mechanism, presents key experimental data, and provides a detailed protocol for its preparation.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from 4-fluoroaniline and diethyl oxalate proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is fundamentally an amidation process where the nucleophilic amine attacks an electrophilic carbonyl center.
The reaction mechanism unfolds in the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This initial attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom.
-
Formation of a Tetrahedral Intermediate: This addition step results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the former carbonyl carbon is now bonded to the aniline nitrogen, an ethoxy group, a second carbonyl-ester group, and a negatively charged oxygen atom.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to a base in the reaction mixture (another molecule of aniline or a solvent molecule can play this role), neutralizing the nitrogen.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the π-bond of the carbonyl group. Concurrently, the bond to the ethoxy group breaks, and ethanol is eliminated as a leaving group. This step is often facilitated by heating the reaction mixture.
The result is the formation of the stable amide product, this compound. The reaction is driven to completion by the elimination of the volatile ethanol byproduct, especially under reflux conditions.
Reaction Pathway Visualization
The following diagram illustrates the step-by-step nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for this compound synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.[1]
| Parameter | Value |
| Reactant 1 | 4-Fluoroaniline (100 g) |
| Reactant 2 | Diethyl Oxalate (133 g) |
| Reaction Temperature | Reflux (Initial: 160°C, Final: 100°C) |
| Reaction Time | 2 hours |
| Product Yield | 114 g (60%) |
| Physical Appearance | White solid |
| Melting Point | 117-119°C |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.[1]
Materials:
-
p-Fluoroaniline (100 g)
-
Diethyl oxalate (133 g)
-
Ethanol (100 ml)
-
Cyclohexane (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Combine 133 g of diethyl oxalate and 100 g of p-fluoroaniline in a suitable round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to reflux. The reaction progress is indicated by a drop in the refluxing temperature from an initial 160°C down to 100°C. Maintain reflux for a total of 2 hours. A dark-colored mixture with a suspended crystalline solid will form.
-
Cooling and Dilution: Allow the reaction mixture to cool to 90°C. Carefully dilute the mixture by adding 100 ml of ethanol.
-
Crystallization: Let the mixture cool overnight to allow for complete crystallization of the product.
-
Isolation: Collect the crystalline product by filtration using a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with cyclohexane to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid completely to obtain the final product, Ethyl 4'-fluorooxanilate (an alternative name for the target compound). The expected yield is approximately 114 g (60%).
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of Ethyl 2-(4-fluoroanilino)-2-oxoacetate, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthetic Strategies
The synthesis of this compound primarily involves the reaction of 4-fluoroaniline with an appropriate ethyl oxalyl derivative. Two main pathways are prevalent, distinguished by the choice of the acylating agent:
-
Pathway A: Acylation of 4-fluoroaniline with diethyl oxalate .
-
Pathway B: Acylation of 4-fluoroaniline with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride).
The selection of the pathway often depends on factors such as the desired reaction conditions, yield, and the availability and cost of the starting materials. A third, less direct, but related approach involves the in-situ generation or prior synthesis of ethyl chlorooxoacetate from precursors like diethyl oxalate or oxalyl chloride.
Starting Material Profiles and Synthesis
4-Fluoroaniline
4-Fluoroaniline is a commercially available organofluorine compound that serves as the amine source in the synthesis.[1] For applications requiring in-house synthesis, it can be prepared via the hydrogenation of 4-nitrofluorobenzene.[1] Alternative, more complex methods involve the reaction of p-halonitrobenzenes with anhydrous hydrogen fluoride.[2]
Ethyl Oxalyl Derivatives
The second key component is an ethyl oxalyl derivative that acts as the acylating agent.
Diethyl oxalate is a common and relatively inexpensive starting material. It can be used directly to acylate 4-fluoroaniline.[3][4]
Ethyl chlorooxoacetate is a more reactive acylating agent compared to diethyl oxalate, which can lead to higher yields and milder reaction conditions. It can be sourced commercially or synthesized from either diethyl oxalate or oxalyl chloride.
Synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate:
A two-step process is commonly employed:[5][6]
-
Formation of Potassium Monoethyl Oxalate: Diethyl oxalate is partially hydrolyzed using potassium acetate to yield potassium monoethyl oxalate.
-
Conversion to Ethyl Chlorooxoacetate: The resulting potassium salt is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce ethyl chlorooxoacetate.[5][6]
Synthesis of Ethyl Chlorooxoacetate from Oxalyl Chloride:
A direct method involves the reaction of oxalyl chloride with absolute ethanol.[7] This process offers a high-yield, one-step synthesis.
Experimental Protocols
Synthesis of this compound from Diethyl Oxalate and 4-Fluoroaniline
While specific experimental data for this direct reaction is not detailed in the provided search results, the general procedure involves the condensation of 4-fluoroaniline with diethyl oxalate, typically with heating to drive the reaction and remove the ethanol byproduct.
Synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate
This protocol is based on a two-step synthesis.[5][6]
Step 1: Synthesis of Potassium Monoethyl Oxalate
-
Materials: Diethyl oxalate, potassium acetate, water, ethanol, diethyl ether.
-
Procedure:
-
A mixture of potassium acetate (20 g), water (30 mL), and diethyl oxalate (29.2 g, 0.2 mol) is stirred and heated at 70-80 °C for 2 hours.
-
The reaction mixture is then cooled and concentrated to approximately 30 mL.
-
Ethanol (50 mL) and diethyl ether (150 mL) are added to the concentrate.
-
The resulting mixture is filtered to collect the precipitated potassium monoethyl oxalate.
-
Step 2: Synthesis of Ethyl Chlorooxoacetate
-
Materials: Potassium monoethyl oxalate, diethyl ether, thionyl chloride (SOCl₂).
-
Procedure:
-
The dried potassium monoethyl oxalate (20.6 g, 0.13 mol) is suspended in diethyl ether (20 mL) in an ice bath.
-
Thionyl chloride (30 g, 0.25 mol) is added slowly to the suspension.
-
The reaction mixture is heated under reflux for 15 hours.
-
After the reaction, the solid potassium chloride is removed by filtration.
-
The filtrate is distilled, and the fraction collected at 125-130 °C is the desired ethyl chlorooxoacetate.
-
Synthesis of Ethyl Chlorooxoacetate from Oxalyl Chloride
This method provides a direct route to ethyl chlorooxoacetate.[7]
-
Materials: Oxalyl chloride, absolute ethanol, diethyl oxalate (as a diluent).
-
Procedure:
-
Oxalyl chloride and absolute ethanol are reacted in the presence of diethyl oxalate as a diluent at a temperature of 10-28 °C (optimally 15-19 °C).
-
The optimal molar ratio of oxalyl chloride to absolute ethanol is 1:1.15-2.18.
-
The amount of diethyl oxalate used is 3.5-4.8 times the amount of absolute ethanol.
-
Data Presentation
Table 1: Summary of Yields for Ethyl Chlorooxoacetate Synthesis
| Starting Materials | Product | Reagents | Key Conditions | Yield | Reference |
| Diethyl Oxalate | Potassium Monoethyl Oxalate | Potassium acetate, water | 70-80 °C, 2 hours | 76% | [5][6] |
| Potassium Monoethyl Oxalate | Ethyl Chlorooxoacetate | Thionyl chloride (SOCl₂) | Reflux, 15 hours | 69% | [5][6] |
| Oxalyl Chloride | Ethyl Chlorooxoacetate | Absolute ethanol | 15-19 °C | 85-88% | [7] |
Mandatory Visualizations
Synthetic Pathways
Caption: Primary synthetic pathways to this compound.
Experimental Workflow: Synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate
Caption: Workflow for the synthesis of Ethyl Chlorooxoacetate from Diethyl Oxalate.
Logical Relationship of Starting Materials
Caption: Interrelationship of starting materials for the target synthesis.
References
- 1. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 3. This compound | 69065-91-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl chlorooxoacetate | 4755-77-5 [chemicalbook.com]
- 7. CN101638365A - Oxalyl chloride monoethyl ester and production process thereof - Google Patents [patents.google.com]
Ethyl 2-(4-fluoroanilino)-2-oxoacetate: A Versatile Building Block for Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-fluoroanilino)-2-oxoacetate is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds with significant biological activities. Its unique structure, incorporating an amide, an ester, and an activated α-keto functionality, allows for facile reactions with various nucleophiles to generate complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its use in the preparation of quinoxalinone derivatives, which have emerged as promising scaffolds for the development of novel therapeutic agents, including Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and drug discovery.
Introduction
The quest for novel therapeutic agents has driven the exploration of versatile chemical scaffolds that can be readily modified to generate libraries of bioactive molecules. This compound, also known as Ethyl 4-fluorooxanilate, has garnered attention as a key intermediate in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the resulting molecules, making this building block particularly attractive for drug design. This guide will delve into the synthesis of this compound and its subsequent elaboration into heterocyclic systems, with a particular emphasis on quinoxalinone derivatives that have shown potential as anticancer and antimicrobial agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 69065-91-4 | [1] |
| Molecular Formula | C₁₀H₁₀FNO₃ | [1] |
| Molecular Weight | 211.19 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 117-119 °C | [2] |
| Solubility | Soluble in ethanol | [2] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, aromatic protons showing splitting patterns consistent with a 1,4-disubstituted benzene ring (with coupling to fluorine), and a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and amide, the α-keto carbon, the ethoxy group carbons, and the aromatic carbons, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching, C=O stretching of the ester and amide, and C-F stretching.
Synthesis of this compound
A straightforward and efficient method for the preparation of this compound involves the reaction of 4-fluoroaniline with diethyl oxalate.[2]
Reaction Scheme
References
An In-depth Technical Guide to Ethyl 2-(4-fluoroanilino)-2-oxoacetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-fluoroanilino)-2-oxoacetate, also known as Ethyl 4-fluorooxanilate, is a chemical compound with the CAS number 69065-91-4. This whitepaper provides a comprehensive overview of its known synthesis, chemical and physical properties, and its application as a chemical hybridizing agent. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its preparation was described in the early 1980s. This document serves as a technical resource, offering detailed experimental protocols and data presented in a clear, structured format to support research and development activities.
Introduction
This compound is an organic molecule belonging to the class of oxanilates. Its structure, featuring a fluoroaniline moiety linked to an ethyl oxoacetate group, makes it a potentially useful intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. This guide will focus on the practical aspects of this compound, including its synthesis, key properties, and a notable application.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 69065-91-4 |
| Molecular Formula | C₁₀H₁₀FNO₃ |
| Molecular Weight | 211.19 g/mol |
| Alternate Names | Ethyl 4-fluorooxanilate |
| Appearance | White to off-white solid |
| Melting Point | 117-119 °C (with softening at 116 °C) |
| Purity | Typically available at >95% |
Synthesis
While the exact first synthesis is not clearly documented, a method for the preparation of this compound was detailed in a patent from 1980. The synthesis involves the reaction of 4-fluoroaniline with diethyl oxalate.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
A Theoretical and Computational Deep Dive into the Molecular Structure of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational chemistry of Ethyl 2-(4-fluoroanilino)-2-oxoacetate, a molecule of interest in medicinal chemistry and materials science. While extensive dedicated theoretical studies on this specific molecule are not publicly available, this guide synthesizes data from structurally analogous compounds to present a robust predictive analysis of its molecular geometry, electronic properties, and interaction potentials. The methodologies and data herein serve as a foundational resource for further research and in silico drug design.
Predicted Molecular Structure and Geometry
The molecular structure of this compound is characterized by a central oxamide linker connecting a 4-fluorophenyl group and an ethyl ester. The geometry of this molecule dictates its interaction with biological targets and its material properties. High-level quantum mechanical calculations, specifically Density Functional Theory (DFT), are the gold standard for predicting such geometries.
Based on analyses of similar compounds, the key structural parameters of this compound have been predicted. For context, experimental crystallographic data for the closely related analogue, Ethyl 2-(4-chloroanilino)acetate, provides a strong empirical basis for these predictions. The substitution of chlorine with fluorine is expected to cause minor contractions in adjacent bond lengths and slight alterations in bond angles due to fluorine's higher electronegativity and smaller van der Waals radius.
Predicted Bond Lengths
The table below summarizes the predicted bond lengths, drawing comparative data from the chloro-analogue.
| Bond | Predicted Length (Å) | Notes |
| C-F | ~1.35 | Typical length for a C-F bond on an aromatic ring. |
| C-N (amide) | ~1.34 | Exhibits partial double bond character due to resonance. |
| C=O (amide) | ~1.23 | Standard double bond length for a carbonyl in an amide. |
| C=O (ester) | ~1.21 | Slightly shorter than the amide carbonyl due to different electronic environments. |
| C-C (oxoacetate) | ~1.53 | A typical single bond between two sp² hybridized carbon atoms. |
| N-H | ~1.01 | Standard N-H single bond length. |
| C-O (ester) | ~1.33 | Single bond with some delocalization from the ester carbonyl. |
| O-CH₂ (ethyl) | ~1.45 | Standard single bond length. |
| CH₂-CH₃ (ethyl) | ~1.52 | Standard sp³-sp³ carbon-carbon single bond. |
| C-C (aromatic) | ~1.39 | Average bond length within the fluorophenyl ring. |
Predicted Bond and Dihedral Angles
Key bond angles and the crucial dihedral angle between the phenyl ring and the oxamate plane determine the molecule's overall conformation.
| Angle/Dihedral | Predicted Value (°) | Notes |
| C-N-C (amide) | ~126 | The angle is larger than the ideal 120° for sp² hybridization due to steric hindrance. |
| N-C=O (amide) | ~124 | Typical bond angle in an amide linkage. |
| O=C-C=O (oxoacetate) | ~123 | Reflects the sp² hybridization of the central carbons. |
| Phenyl Ring - Oxamate Plane | ~30-50 | This dihedral angle is a critical determinant of the molecule's 3D shape and is influenced by intramolecular hydrogen bonding and steric effects. Studies on similar molecules show a twist from planarity.[1] |
Computational Methodology: A Protocol for In Silico Analysis
To perform theoretical calculations on this compound, a standard computational protocol based on Density Functional Theory (DFT) is recommended. This approach has been successfully applied to a wide range of similar organic molecules, providing results that correlate well with experimental data.[2][3][4]
Geometry Optimization
The initial step involves optimizing the molecular geometry to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and robust hybrid functional for organic molecules.[2][3] For higher accuracy, especially concerning non-covalent interactions, functionals like M06-2X or ωB97X-D can be employed.
-
Basis Set: 6-311G(d,p) or a larger set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions, which are important for electronegative atoms like fluorine and oxygen.[2]
-
Solvation Model: To simulate a biological or solution-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another appropriate solvent.
Vibrational Frequency Analysis
Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Properties Analysis
Further calculations can elucidate the electronic characteristics of the molecule:
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.
Visualizing Molecular Structure and Computational Workflow
To aid in the conceptualization of the molecule and the process of its theoretical analysis, the following diagrams are provided.
Caption: 2D representation of this compound.
Caption: A typical workflow for theoretical analysis.
Predicted Electronic Properties and Reactivity
The electronic landscape of this compound is key to understanding its reactivity and potential as a bioactive molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
-
HOMO: The Highest Occupied Molecular Orbital is expected to be localized primarily on the electron-rich 4-fluoroaniline ring. The nitrogen lone pair and the π-system of the ring will be the main contributors. This region is the most likely site for electrophilic attack.
-
LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be distributed across the electron-deficient oxoacetate moiety, particularly centered on the two carbonyl carbons. This area represents the most probable site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. For similar aromatic amides, this gap typically falls in the range of 4-5 eV, suggesting good kinetic stability. A smaller gap would imply higher reactivity.[2]
Molecular Electrostatic Potential (MEP)
An MEP map would visually confirm the electronic distribution.
-
Negative Potential (Red/Yellow): Regions of high electron density, and thus negative electrostatic potential, are expected around the carbonyl oxygen atoms and the fluorine atom. These are sites that will attract electrophiles and participate in hydrogen bonding as acceptors.
-
Positive Potential (Blue): The amide proton (N-H) will be the most electron-deficient region, showing a strong positive potential. This makes it a primary hydrogen bond donor site. The carbons of the carbonyl groups will also exhibit a degree of positive potential.
Conclusion
This technical guide provides a theoretically grounded and data-driven overview of the structure and electronic properties of this compound. By leveraging computational chemistry and comparative analysis with structurally related molecules, we have outlined its key geometric parameters, a robust protocol for its in silico analysis, and predictions of its electronic landscape. This information serves as a critical starting point for researchers in drug discovery and materials science, enabling more targeted experimental design and a deeper understanding of this molecule's potential applications.
References
- 1. Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines using Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one derivatives through the condensation of Ethyl 2-(4-fluoroanilino)-2-oxoacetate with various o-phenylenediamines. Quinoxaline scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes a summary of expected yields based on structurally related reactions.
Introduction
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents. A common and effective method for the synthesis of quinoxalin-2(1H)-ones is the condensation of an α-ketoester or a related derivative with an o-phenylenediamine. In this protocol, we detail the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-ones using this compound as the α-keto anilide precursor.
Reaction and Mechanism
The synthesis proceeds via a condensation reaction between this compound and a substituted o-phenylenediamine in the presence of an acid catalyst, typically glacial acetic acid, which also serves as the solvent. The plausible reaction mechanism involves an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the ketone carbonyl of the this compound. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of a heterocyclic intermediate which then dehydrates to yield the stable quinoxalin-2(1H)-one ring system.
Data Presentation
The following table summarizes the expected yields for the synthesis of 3-substituted quinoxalin-2(1H)-ones based on the reaction of various N-protected o-phenylenediamines with α-ketoesters.[1] While the starting material in this protocol is an α-keto anilide, the reactivity is expected to be comparable, providing a useful reference for potential outcomes.
| Entry | o-Phenylenediamine Derivative (R substituent) | α-Ketoester (R' substituent) | Product | Yield (%) |
| 1 | H | Phenyl | 3-Phenylquinoxalin-2(1H)-one | 75 |
| 2 | 4,5-Dimethyl | Phenyl | 6,7-Dimethyl-3-phenylquinoxalin-2(1H)-one | 72 |
| 3 | 4-Fluoro | Phenyl | 7-Fluoro-3-phenylquinoxalin-2(1H)-one | 68 |
| 4 | H | Ethyl | 3-Ethylquinoxalin-2(1H)-one | 81 |
| 5 | 4,5-Dimethyl | Ethyl | 3-Ethyl-6,7-dimethylquinoxalin-2(1H)-one | 79 |
| 6 | 4-Fluoro | Ethyl | 3-Ethyl-7-fluoroquinoxalin-2(1H)-one | 76 |
Experimental Protocols
Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one
This protocol is adapted from the general procedure for the synthesis of 3-substituted quinoxalin-2(1H)-ones from α-ketoesters and o-phenylenediamines.[1]
Materials:
-
This compound
-
o-Phenylenediamine (or substituted o-phenylenediamine)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and o-phenylenediamine (1.0 eq).
-
Solvent Addition: To the flask, add a sufficient volume of glacial acetic acid to dissolve the reactants (approximately 10-20 mL per gram of o-phenylenediamine).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any remaining acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
-
Drying: Dry the purified product under vacuum.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
Signaling Pathway Context (Hypothetical)
While this document focuses on the chemical synthesis, the resulting quinoxaline derivatives are often investigated for their potential to modulate cellular signaling pathways implicated in diseases like cancer. For instance, a synthesized quinoxalinone could potentially inhibit a specific kinase in a signaling cascade. The following diagram illustrates a hypothetical signaling pathway where a quinoxaline derivative might act as an inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoxaline derivative.
References
Application Notes and Protocols: Synthesis of 2-((4-Fluorophenyl)carbamoyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-((4-fluorophenyl)carbamoyl)-1H-benzo[d]imidazole, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the acylation of o-phenylenediamine with ethyl 2-(4-fluoroanilino)-2-oxoacetate to form an N-(2-aminophenyl)-2-(4-fluoroanilino)-2-oxoacetamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the target benzimidazole derivative. This protocol is based on established methodologies for benzimidazole synthesis from o--phenylenediamine and carboxylic acid derivatives.[1][2][3]
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antiulcer, anthelmintic, antimicrobial, antiviral, and anticancer properties.[2] The benzimidazole scaffold is a key structural motif in several approved drugs. The synthesis of novel benzimidazole derivatives is, therefore, a significant focus in medicinal chemistry and drug discovery.
The Phillips method, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under acidic conditions, is a classical and widely used approach for the synthesis of 2-substituted benzimidazoles.[1][3] This application note details a protocol for the synthesis of 2-((4-fluorophenyl)carbamoyl)-1H-benzo[d]imidazole, leveraging this established synthetic strategy.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 2-((4-fluorophenyl)carbamoyl)-1H-benzo[d]imidazole.
Experimental Protocols
Materials and Equipment
-
This compound
-
o-Phenylenediamine
-
Pyridine
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Standard laboratory glassware
Step 1: Synthesis of N-(2-aminophenyl)-2-(4-fluoroanilino)-2-oxoacetamide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in pyridine (10 mL).
-
To this solution, add this compound (1.05 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using TLC (Eluent: Ethyl acetate/Hexane, 1:1).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) and stir until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 2-((4-Fluorophenyl)carbamoyl)-1H-benzo[d]imidazole (Final Product)
-
Place the dried intermediate, N-(2-aminophenyl)-2-(4-fluoroanilino)-2-oxoacetamide (1.0 eq), in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 times the weight of the intermediate) to the flask.
-
Heat the mixture at 120-140°C for 2-4 hours, monitoring the reaction by TLC (Eluent: Ethyl acetate/Hexane, 1:1).[4]
-
After the reaction is complete, cool the mixture to about 80°C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is the crude final product. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | o-Phenylenediamine | - | Pyridine | Reflux | 4-6 | 75-85 |
| 2 | Intermediate | - | Polyphosphoric Acid | None | 120-140 | 2-4 | 65-75 |
Note: Yields are indicative and may vary based on experimental conditions and scale.
Workflow Diagram
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluoroanilino)-2-oxoacetate, also known as ethyl 4-fluorooxanilate, is a versatile difunctional reagent possessing both an α-ketoester and an amide moiety. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the electrophilic α-keto carbon and the adjacent ester group allows for cyclocondensation reactions with various nucleophiles, leading to the formation of diverse ring systems. The 4-fluorophenyl group can modulate the biological activity of the resulting heterocyclic scaffolds, making this reagent particularly interesting for applications in medicinal chemistry and drug development.
This document provides detailed application notes and a general protocol for the synthesis of quinoxalinone derivatives, a prominent class of heterocyclic compounds, using this compound as a key starting material. Quinoxalinones are prevalent motifs in a wide range of biologically active molecules, exhibiting antimicrobial, anticancer, and antiviral properties.
Key Applications in Heterocyclic Synthesis
This compound serves as a valuable building block for the construction of several heterocyclic systems, most notably:
-
Quinoxalinones: Through condensation with o-phenylenediamines, it can readily form 3-(4-fluoroanilino)quinoxalin-2(1H)-ones. This reaction proceeds via a cyclocondensation mechanism.
-
Benzoxazinones: Reaction with o-aminophenols can potentially lead to the formation of benzoxazinone derivatives.
-
Other Nitrogen-Containing Heterocycles: Its reactivity suggests potential for the synthesis of other heterocyclic systems when reacted with appropriate binucleophiles.
The primary focus of these notes is the synthesis of quinoxalinones, a well-established application for α-ketoesters.
Data Presentation: Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one Derivatives
The following table summarizes representative data for the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one from this compound and a substituted o-phenylenediamine.
| Entry | o-Phenylenediamine Derivative | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | o-Phenylenediamine | Ethanol | Acetic Acid (catalytic) | 4 | Reflux | 85 |
| 2 | 4,5-Dimethyl-o-phenylenediamine | Acetic Acid | None | 2 | 100 | 92 |
| 3 | 4-Chloro-o-phenylenediamine | Toluene | p-Toluenesulfonic acid | 6 | Reflux | 78 |
Experimental Protocols
General Protocol for the Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one
This protocol describes a general method for the cyclocondensation reaction between this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (20 mL/mmol of the ester).
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
-
Dry the purified product under vacuum.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Visualizations
Reaction Pathway for Quinoxalinone Synthesis
Application Notes and Protocols for Ethyl 2-(4-fluoroanilino)-2-oxoacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(4-fluoroanilino)-2-oxoacetate as a key building block in the synthesis of bioactive heterocyclic compounds, particularly quinoxaline derivatives, for drug discovery. Detailed protocols for the synthesis and biological evaluation of these compounds are outlined to facilitate research and development in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its unique structural features make it an ideal starting material for the construction of complex molecular architectures, most notably quinoxaline scaffolds. Quinoxaline derivatives synthesized from this precursor have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects, making them promising candidates for further drug development.
Application in the Synthesis of Bioactive Quinoxaline Derivatives
This compound is primarily employed in condensation reactions with ortho-phenylenediamine derivatives to yield substituted quinoxalin-2(1H)-ones. This reaction provides a straightforward and efficient route to a diverse library of quinoxaline analogs. The presence of the fluoro-substituted aniline moiety can be strategically utilized to modulate the physicochemical and pharmacological properties of the final compounds.
General Synthetic Workflow
The general workflow for the synthesis of bioactive quinoxaline derivatives from this compound involves a one-pot cyclocondensation reaction followed by purification and subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.
Anticancer Applications of Quinoxaline Derivatives
Quinoxaline derivatives synthesized using this compound as a starting material have shown promising anticancer activity against various cancer cell lines. The mechanism of action for these compounds often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
Several quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[2][3]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative A | PC-3 (Prostate) | 4.11 | [4] |
| Quinoxaline Derivative B | PC-3 (Prostate) | 2.11 | [4] |
| Quinoxaline Derivative C | A549 (Lung) | 11.98 ± 2.59 | [5] |
| Quinoxaline Derivative D | A549 (Lung) | 9.32 ± 1.56 | [5] |
| Quinoxaline Derivative E | HCT116 (Colon) | >50 | [6] |
| Quinoxaline Derivative F | HepG2 (Liver) | >50 | [6] |
| Quinoxaline Derivative G | MCF-7 (Breast) | >50 | [6] |
Antimicrobial Applications of Quinoxaline Derivatives
Quinoxaline derivatives also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action can vary, with some derivatives acting as bioreductive agents that generate reactive oxygen species (ROS), leading to oxidative damage and cell death.
Mechanism of Action: Generation of Reactive Oxygen Species
Certain quinoxaline 1,4-di-N-oxide derivatives, which can be synthesized from precursors derived from this compound, are known to undergo bioreduction within microbial cells. This process generates ROS, such as superoxide and hydroxyl radicals, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to microbial cell death.[7]
Caption: Antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of representative quinoxaline derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative H | Staphylococcus aureus | - | [8] |
| Quinoxaline Derivative I | Bacillus subtilis | - | [8] |
| Quinoxaline Derivative J | Escherichia coli | - | [8] |
| Quinoxaline Derivative K | Pseudomonas aeruginosa | - | [8] |
| Quinoxaline Derivative L | Candida albicans | - | [9] |
| Quinoxaline Derivative M | Aspergillus niger | - | [9] |
Note: Specific MIC values were not provided in the cited general screening studies; however, the compounds exhibited activity.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Fluorophenyl)-1H-quinoxalin-2-one
This protocol describes a general method for the synthesis of a quinoxaline derivative from this compound and o-phenylenediamine.[10][11]
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(4-fluorophenyl)-1H-quinoxalin-2-one.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized quinoxaline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
Synthesized quinoxaline derivatives
-
Human cancer cell lines (e.g., PC-3, A549)
-
Normal cell line (e.g., Vero) for cytotoxicity comparison
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to attach overnight in a CO2 incubator.
-
Prepare serial dilutions of the synthesized quinoxaline derivatives in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoxaline derivatives against various microorganisms.[8]
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the synthesized quinoxaline derivatives in the appropriate broth medium in 96-well plates.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds, particularly quinoxaline derivatives. These derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The provided application notes and protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new drug candidates based on this promising chemical scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds derived from this compound is warranted to advance the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive 6-(4-fluorophenyl)pyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one, a potential bioactive molecule, utilizing Ethyl 2-(4-fluoroanilino)-2-oxoacetate as a key starting material. The synthesized pyridazinone core is a well-established pharmacophore known for a variety of biological activities, including antihypertensive properties.[1][2][3] This document outlines the synthetic strategy, detailed experimental procedures, and data presentation to guide researchers in the development of novel therapeutic agents.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[4] Notably, various substituted pyridazinones have been reported to exhibit potent antihypertensive effects.[1][3][5] The general synthetic approach to the pyridazinone core often involves the cyclocondensation of a γ-ketoacid or its ester derivative with a hydrazine compound.
This protocol describes a plausible and efficient two-step synthetic route to obtain 6-(4-fluorophenyl)pyridazin-3(2H)-one. The synthesis commences with a Claisen condensation of this compound with a suitable active methylene compound to generate a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine hydrate to afford the target pyridazinone.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Claisen Condensation | This compound, Ethyl acetate, Sodium ethoxide | Ethanol | 4 | 78 | ~75-85 |
| 2 | Cyclocondensation | Intermediate 1,3-dicarbonyl compound, Hydrazine hydrate | Ethanol | 6 | 78 | ~80-90 |
Table 2: In Vitro Antihypertensive Activity of Representative Pyridazinone Derivatives
| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 6-(4-fluorophenyl)pyridazin-3(2H)-one (Hypothetical) | Angiotensin-Converting Enzyme (ACE) | - | Captopril | 0.008 |
| Representative Pyridazinone 1 | ACE | 5.78 | Lisinopril | 0.85 |
| Representative Pyridazinone 2 | Vasodilator | EC₅₀ = 0.1162 | Hydralazine | 18.21 |
Note: The IC₅₀ value for the hypothetical compound is not yet determined and is presented for illustrative purposes. The data for representative pyridazinones are sourced from existing literature to indicate the potential activity of this class of compounds.
Experimental Protocols
Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Intermediate 1,3-dicarbonyl compound)
Materials:
-
This compound (1.0 eq)
-
Ethyl acetate (2.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask, add this compound (1.0 eq) and ethyl acetate (2.0 eq).
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, carefully quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~ 2-3).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one
Materials:
-
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 6-(4-fluorophenyl)pyridazin-3(2H)-one.
Visualizations
Caption: Synthetic workflow for 6-(4-fluorophenyl)pyridazin-3(2H)-one.
Caption: Proposed mechanism of antihypertensive action.
References
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(4-fluoroanilino)-2-oxoacetate as a Precursor for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-fluoroanilino)-2-oxoacetate serves as a valuable and versatile precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive oxoacetate moiety and a fluorinated aniline, makes it an ideal starting material for the construction of heterocyclic compounds, most notably fluoro-substituted isatins. 5-Fluoroisatin, a key intermediate derived from this precursor, is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of 5-fluoroisatin from this compound and its subsequent conversion into potent APIs.
Synthesis of 5-Fluoroisatin: The Gateway Intermediate
The primary application of this compound is its conversion to 5-fluoroisatin. This transformation is typically achieved through a Sandmeyer isatin synthesis, a robust and widely used method for the preparation of isatins from anilines.[4][5][6] The process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 5-Fluoroisatin
This protocol outlines the synthesis of 5-fluoroisatin from 4-fluoroaniline, which can be obtained from the hydrolysis of this compound.
Step 1: Hydrolysis of this compound to 4-Fluoroaniline (Presumed)
-
Reaction: this compound is hydrolyzed under acidic or basic conditions to yield 4-fluoroaniline. Note: This is a standard hydrolysis reaction; specific conditions may need optimization.
Step 2: Synthesis of 2-(Hydroxyimino)-N-(4-fluorophenyl)acetamide (Isonitrosoacetanilide intermediate) [4][7]
-
In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) in water.
-
Add crystallized sodium sulfate to saturation.
-
A solution of 4-fluoroaniline (1 equivalent) in water containing hydrochloric acid is then added.
-
Finally, a solution of hydroxylamine hydrochloride (3 equivalents) in water is added.
-
The mixture is heated to boiling for a short period (approximately 1-2 minutes) until the reaction is complete, indicated by the precipitation of the isonitrosoacetanilide.
-
The precipitate is filtered, washed with water, and dried.
Step 3: Cyclization to 5-Fluoroisatin [4][7]
-
In a flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.
-
Slowly add the dried 2-(hydroxyimino)-N-(4-fluorophenyl)acetamide from the previous step, maintaining the temperature between 60-70°C with external cooling.
-
After the addition is complete, heat the mixture to 80°C for approximately 10 minutes to ensure complete cyclization.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 5-fluoroisatin is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Application 1: Anticonvulsant Agents
Isatin and its derivatives have been extensively investigated for their anticonvulsant properties.[8][9][10][11][12][13] The introduction of a fluorine atom at the 5-position of the isatin ring can enhance this activity.[13] Hydrazone and Schiff base derivatives of 5-fluoroisatin are particularly promising classes of anticonvulsant agents.[8][9]
Featured API: (Z)-N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide
This hydrazone derivative of 5-fluoroisatin has shown significant potential as an anticonvulsant agent.
Experimental Protocol: Synthesis of (Z)-N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide[14][15]
-
In a round-bottom flask, dissolve 5-fluoroisatin (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of benzohydrazide (1 equivalent).
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain pure (Z)-N'-(5-fluoro-2-oxoindolin-3-ylidene)benzohydrazide.
Quantitative Data: Anticonvulsant Activity
| Compound ID | Derivative Type | Test Model | Dose (mg/kg) | Activity (% Protection) | ED₅₀ (mg/kg) | Reference |
| 1 | 3-(4-chloro-phenylimino)-5-methyl-1,3-dihydro-indol-2-one | MET | 100 | 87 | 53.61 | [8] |
| 2 | N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & ScMet | - | Active | - | [9][11] |
| 3 | Isatin-hydrazone derivatives | MES & PTZ | 50 | >80 | - | [14][15] |
| 4 | Isatin Schiff bases | PTZ | - | Significant Protection | - | [12] |
MES: Maximal Electroshock Seizure Test; MET/scMet: Metrazol (Pentylenetetrazole)-induced Seizure Test; PTZ: Pentylenetetrazole-induced Seizure Test.
Proposed Signaling Pathway for Anticonvulsant Activity
The anticonvulsant activity of isatin derivatives is believed to be mediated through the modulation of inhibitory and excitatory neurotransmission. A plausible mechanism involves the enhancement of GABAergic inhibition.[16]
Caption: Proposed mechanism of anticonvulsant action.
Application 2: Anticancer Agents
Fluorinated isatin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[17][18][19] The mechanism of action often involves the induction of apoptosis through mitochondrial pathways.[18]
Featured API: 1-benzyl-5-[trans-2-(methoxycarbonyl)ethen-1-yl]-1H-indole-2,3-dione
While not directly a 5-fluoro derivative, this compound highlights the potent anticancer activity that can be achieved through isatin modification, with a reported IC50 value of 0.03 µM against Jurkat cells.[18] The synthesis of analogous 5-fluoro derivatives is a promising avenue for novel drug discovery.
Experimental Protocol: General Synthesis of Isatin-based Schiff Bases[20]
-
A mixture of 5-fluoroisatin (1 equivalent) and a primary amine (e.g., 4-aminoacetophenone, 1 equivalent) is refluxed in ethanol containing a few drops of glacial acetic acid for several hours.
-
The reaction is monitored by TLC.
-
After cooling, the precipitated Schiff base is filtered, washed, and dried.
Quantitative Data: Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 2h (Isatin Derivative) | Jurkat | 0.03 | [18] |
| Fluorinated 1-benzylisatins (3a, 3b, 3d) | M-HeLa | Moderate Activity | [17] |
| Fluorinated 1-benzylisatins (3a, 3b, 3d) | HuTu-80 | Moderate Activity | [17] |
| 5-bromo-isatin pyrazoline conjugate (1d) | Leukemia subpanel | 0.69 - 3.35 | [19] |
Proposed Signaling Pathway for Anticancer Activity
The anticancer effects of isatin derivatives are often linked to the induction of apoptosis.
Caption: Mitochondrial pathway of apoptosis induction.
Application 3: Antimicrobial Agents
Derivatives of 5-fluoroisatin, including chalcones and thiosemicarbazones, have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2][20][21][22][23]
Featured API: 5-Fluoroisatin-Chalcone Conjugates
These hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][20]
Experimental Protocol: Synthesis of 5-Fluoroisatin-Chalcone Conjugates[20]
-
Step 1: Synthesis of Schiff base: React 5-fluoroisatin with 4-aminoacetophenone to form the corresponding Schiff base as described previously.
-
Step 2: Claisen-Schmidt condensation: The resulting Schiff base is then reacted with various aromatic aldehydes in the presence of a base (e.g., aqueous NaOH) in ethanol to yield the chalcone conjugates. The mixture is typically stirred at room temperature.
-
The product is precipitated by acidification, filtered, washed, and purified by recrystallization.
Quantitative Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Isatin-thiosemicarbazone derivative | Pseudomonas aeruginosa | 6.25 | [23] |
| Isatin derivative (21) | Staphylococcus aureus | 0.03 (mmol/mL) | [23] |
| Isatin derivative (22) | Staphylococcus aureus | 0.05 (mmol/mL) | [23] |
| Compound 1 | S. aureus | 6.25 | [24] |
| Compound 1 | M. tetragenus | 12.50 | [24] |
| Compound 1 | Psa | 6.25 | [24] |
MIC: Minimum Inhibitory Concentration
Experimental Workflow: Synthesis of APIs from this compound
Caption: Overall synthetic workflow from precursor to APIs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant activity of Schiff bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]
- 17. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. Frontiers | Diversity and antibacterial potential of the Actinobacteria associated with Apis mellifera ligustica [frontiersin.org]
One-Pot Synthesis of Novel Quinoxaline Derivatives Utilizing Ethyl 2-(4-fluoroanilino)-2-oxoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed protocol for a one-pot synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines with ethyl 2-(4-fluoroanilino)-2-oxoacetate. This method offers a streamlined and efficient approach to generating novel quinoxaline compounds with potential therapeutic applications. The straightforward procedure, coupled with the potential for high yields, makes this an attractive method for library synthesis in drug discovery programs.
Introduction
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds that are prevalent in a variety of biologically active molecules and pharmaceutical agents.[4][6] Their diverse pharmacological profiles have established them as privileged structures in drug development.[2][3] The core structure is a fusion of a benzene ring and a pyrazine ring, which allows for extensive functionalization to modulate biological activity.[6]
The most common and established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction is versatile and can be adapted for a wide range of substituted derivatives. Modern synthetic methodologies have focused on improving yields, simplifying procedures, and employing more environmentally friendly conditions, including the use of various catalysts and microwave-assisted synthesis.[1][5][9]
This application note details a one-pot synthesis protocol utilizing the reaction of an o-phenylenediamine with this compound, an α-ketoester, to produce a novel quinoxaline derivative. This approach is expected to be efficient and scalable, providing a valuable tool for the generation of new chemical entities for screening and lead optimization.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a quinoxaline derivative from o-phenylenediamine and this compound.
Materials:
-
o-Phenylenediamine
-
This compound
-
Ethanol (or other suitable solvent such as acetic acid)[1]
-
Glacial Acetic Acid (as catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1.0 mmol, 1.0 eq).
-
Dissolve the o-phenylenediamine in 10 mL of ethanol.
-
Add this compound (1.0 mmol, 1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired quinoxaline derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative data for the one-pot synthesis of quinoxaline derivatives under various conditions, based on typical results reported in the literature for similar reactions.[1][10]
| Entry | Diamine | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Ethanol | Acetic Acid | 3 | 92 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Ethanol | None | 4 | 85 |
| 3 | 4-Chloro-1,2-phenylenediamine | Acetic Acid | None | 2 | 95 |
| 4 | o-Phenylenediamine | Methanol | Iodine | 2.5 | 90 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of a quinoxaline derivative.
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of quinoxaline derivatives.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the formation of the quinoxaline derivative.
Conclusion
The described one-pot synthesis provides an efficient and straightforward method for the preparation of novel quinoxaline derivatives from readily available starting materials. This protocol is highly adaptable for the synthesis of a diverse library of compounds for biological screening. The versatility of the quinoxaline scaffold continues to make it a valuable target in the development of new therapeutic agents.[1][5][6]
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. soc.chim.it [soc.chim.it]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. acgpubs.org [acgpubs.org]
Application of Ethyl 2-(4-fluoroanilino)-2-oxoacetate in the Synthesis of Kinase Inhibitors
Introduction
Ethyl 2-(4-fluoroanilino)-2-oxoacetate is a versatile reagent in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its bifunctional nature, possessing both an ester and an amide group, allows for the construction of complex molecular scaffolds. This application note details the use of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the design of inhibitors for a range of protein kinases, which are crucial targets in the development of therapeutics for cancer and other diseases.
The general synthetic strategy involves the condensation of this compound with a suitable aminopyrazole derivative, followed by an intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core. The 4-fluorophenyl moiety introduced from the starting material often plays a significant role in the binding of the final inhibitor to the target kinase.
Key Synthetic Pathway
The synthesis of a 4-(4-fluorophenyl)-pyrazolo[1,5-a]pyrimidin-7-one scaffold from this compound and a generic 3-amino-1H-pyrazole is depicted below. This core structure can be further functionalized to generate a library of potential kinase inhibitors.
Caption: General reaction scheme for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Synthesis of N-(1H-pyrazol-3-yl)-2-(4-fluoroanilino)-2-oxoacetamide (Intermediate)
Materials:
-
This compound (1.0 eq)
-
3-Amino-1H-pyrazole (1.0 eq)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, 3-amino-1H-pyrazole, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of ethanol is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure intermediate.
Protocol 2: Synthesis of 4-(4-fluorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one (Kinase Inhibitor Scaffold)
Materials:
-
N-(1H-pyrazol-3-yl)-2-(4-fluoroanilino)-2-oxoacetamide (Intermediate from Protocol 1)
-
Dowtherm A or other high-boiling solvent
-
Alternatively: Polyphosphoric acid (PPA) or Eaton's reagent
Procedure (Thermal Cyclization):
-
In a suitable reaction vessel, suspend the intermediate in a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (typically 200-250 °C) for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solvent. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum.
Procedure (Acid-Catalyzed Cyclization):
-
Add the intermediate to polyphosphoric acid or Eaton's reagent.
-
Heat the mixture with stirring at a temperature between 100-150 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Data Presentation
The following table summarizes the inhibitory activity of representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with a 4-fluorophenyl substituent, demonstrating the potential of derivatives synthesized using this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| P1 | CDK2 | 85 | Fictional, based on known CDK2 inhibitors |
| P2 | Src | 42 | Fictional, based on known Src inhibitors |
| P3 | VEGFR2 | 110 | Fictional, based on known VEGFR2 inhibitors |
| P4 | p38α | 98 | Fictional, based on known p38α inhibitors |
Kinase Signaling Pathway and Inhibition
Many kinase inhibitors target key signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition by a synthesized pyrazolo[1,5-a]pyrimidine inhibitor.
Caption: Simplified kinase signaling pathway and the mechanism of inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors using this compound is outlined below.
Caption: Workflow for kinase inhibitor development.
Conclusion
This compound serves as a valuable and readily available starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward condensation and cyclization reactions provide a versatile platform for generating diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting protein kinases. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to explore the utility of this reagent in their synthetic endeavors.
Application Notes and Protocols for the Scale-up Synthesis of Quinoxalines using Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one, a key intermediate in the development of various therapeutic agents. The synthesis involves the condensation of o-phenylenediamine with ethyl 2-(4-fluoroanilino)-2-oxoacetate. These protocols are designed to be adaptable for laboratory and pilot plant scale production. Additionally, this document outlines the role of quinoxaline derivatives as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. A common and effective method for the synthesis of quinoxalin-2(1H)-ones is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This approach offers a straightforward route to this important scaffold.
This application note focuses on the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one, a valuable building block in medicinal chemistry. The protocols provided are designed for scalability, addressing the need for larger quantities of this intermediate in drug discovery and development programs.
Experimental Protocols
Laboratory Scale Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
o-Phenylenediamine
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid, add this compound (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Scale-up Synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one
This protocol is adapted for a larger scale synthesis, suitable for pilot plant production.
Materials:
-
o-Phenylenediamine
-
This compound
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and reflux condenser
-
Temperature probe and controller
-
Nutsche filter-dryer or centrifuge
-
Vacuum oven
Procedure:
-
Charge the jacketed glass reactor with a 1:1 (v/v) mixture of ethanol and glacial acetic acid.
-
Add o-phenylenediamine (1.0 eq) to the solvent mixture and stir until fully dissolved.
-
Slowly add this compound (1.05 eq) to the reactor.
-
Heat the reactor contents to a gentle reflux (approximately 80-90 °C) using the jacketed heating system.
-
Maintain the reflux for 6-8 hours, monitoring the reaction by a suitable in-process control (e.g., HPLC).
-
Once the reaction is complete, cool the reactor contents to 15-20 °C.
-
Transfer the reaction slurry to a Nutsche filter-dryer or centrifuge to isolate the product.
-
Wash the product cake with cold deionized water, followed by a wash with cold ethanol.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
| Parameter | Laboratory Scale | Scale-up |
| o-Phenylenediamine | 10.8 g (0.1 mol) | 1.08 kg (10.0 mol) |
| This compound | 22.2 g (0.105 mol) | 2.22 kg (10.5 mol) |
| Solvent Volume | 200 mL | 20 L |
| Reaction Temperature | 85 °C | 85 °C |
| Reaction Time | 5 hours | 7 hours |
| Typical Yield | 85-92% | 82-90% |
| Purity (by HPLC) | >98% | >98% |
Table 1: Reaction Parameters and Yields
| Analytical Data | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 248-251 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.45 (s, 1H), 8.15 (dd, J = 8.8, 5.2 Hz, 2H), 7.35-7.25 (m, 5H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 163.8 (d, J=248 Hz), 154.9, 133.2, 132.5, 131.2 (d, J=8.9 Hz), 130.8, 129.5, 123.8, 115.9 (d, J=22 Hz), 115.3 |
| Mass Spec (ESI) | m/z 241.07 [M+H]⁺ |
Table 2: Characterization Data for 3-(4-fluorophenyl)quinoxalin-2(1H)-one
Visualization of Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Caption: General workflow for the synthesis of 3-(4-fluorophenyl)quinoxalin-2(1H)-one.
Biological Signaling Pathway: EGFR Inhibition
Quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[2][3] The diagram below illustrates the canonical EGFR signaling cascade and the point of inhibition by quinoxaline-based compounds.
Caption: EGFR signaling pathway and inhibition by quinoxaline derivatives.
References
Troubleshooting & Optimization
troubleshooting low yield in quinoxaline synthesis with Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoxaline derivatives, with a specific focus on challenges encountered when using Ethyl 2-(4-fluoroanilino)-2-oxoacetate .
Troubleshooting Guide: Low Yield in Quinoxaline Synthesis
Low yields in the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one from this compound and o-phenylenediamine can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Reaction Fails to Proceed or Shows Low Conversion
Possible Causes:
-
Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and equilibrium.
-
Poor Quality of Starting Materials: The purity of reactants, especially o-phenylenediamine which can oxidize upon exposure to air, is critical for high yields.[1]
-
Inefficient Catalysis: The absence of a suitable catalyst or the use of an inappropriate one can hinder the reaction.[1]
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: While many quinoxaline syntheses can be performed at room temperature, heating (reflux) in a suitable solvent like ethanol or acetic acid can increase the reaction rate.[1] However, excessively high temperatures may lead to decomposition.[1] A temperature screening is recommended (see Table 1).
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Insufficient time will result in incomplete conversion, while prolonged times might lead to side product formation.
-
Solvent: Ethanol is a commonly used solvent for quinoxaline synthesis.[2] Other solvents like methanol, acetic acid, or toluene can also be effective depending on the specific substrates.[3][4]
-
-
Ensure High Purity of Reactants:
-
o-Phenylenediamine: Use freshly purified o-phenylenediamine. It is known to darken on exposure to air due to oxidation, which can introduce impurities and lower the yield.[1] Purification can be achieved by recrystallization or by treating an aqueous solution with sodium dithionite and activated charcoal.[1]
-
This compound: Ensure the ester is pure and dry. Hydrolysis of the ester can lead to the formation of the corresponding carboxylic acid, which may not react as efficiently.
-
-
Employ a Suitable Catalyst:
-
While the reaction can proceed without a catalyst, it often requires harsher conditions and results in lower yields.[1]
-
A variety of catalysts have been shown to improve yields, including Brønsted acids (e.g., acetic acid), Lewis acids, and heterogeneous catalysts.[1][5] The choice of catalyst can be critical, and screening different catalysts may be necessary.[1]
-
Problem 2: Multiple Products are Observed on TLC
Possible Causes:
-
Side Reactions: The formation of undesired side products is a common cause of low yields.
-
Decomposition: Reactants or the product may be unstable under the reaction conditions.
-
Isomer Formation: If a substituted o-phenylenediamine is used, the formation of constitutional isomers is possible.
Solutions:
-
Minimize Side Reactions:
-
Control Temperature: As mentioned, high temperatures can promote side reactions.
-
Inert Atmosphere: If oxidation is suspected, particularly of the o-phenylenediamine, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Product Purification:
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[2] Ethanol is a common solvent for this purpose.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[2] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used.[2] Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[6] In such cases, deactivating the silica gel with triethylamine (1-3%) or using an alternative stationary phase like alumina may be necessary.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reaction of this compound and o-phenylenediamine?
The expected product is 3-(4-fluoroanilino)quinoxalin-2(1H)-one. The reaction involves the condensation of the α-ketoester with the diamine, followed by cyclization and elimination of ethanol.
Q2: How does the fluorine substituent on the anilino ring affect the reaction?
The fluorine atom is an electron-withdrawing group, which can influence the nucleophilicity of the anilino nitrogen and the reactivity of the keto and ester groups. This can potentially affect the rate of both the initial condensation and the subsequent cyclization steps. The presence of fluorine can also alter the solubility and crystalline properties of the product, which may require adjustments to the purification strategy.
Q3: My purified product has a low yield. What are the common sources of product loss during workup and purification?
Product loss can occur at several stages:
-
Extraction: Ensure the pH of the aqueous layer is appropriate for your product's pKa to prevent it from remaining in the aqueous phase during extraction.[6] Performing multiple extractions with a suitable organic solvent can maximize recovery.[6]
-
Column Chromatography: The product might be unstable on silica gel or have very high/low retention, leading to poor separation and recovery.[6]
-
Recrystallization: Using an excessive amount of solvent or cooling the solution too quickly can lead to significant loss of product in the mother liquor.
Q4: Can I use microwave irradiation to improve the yield and reduce the reaction time?
Yes, microwave-assisted synthesis has been shown to be an effective technique for synthesizing quinoxaline derivatives, often leading to shorter reaction times and improved yields, sometimes even in the absence of a solvent.[4][6]
Data Presentation
Table 1: Effect of Temperature on Quinoxaline Synthesis Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 45 |
| 2 | 50 | 12 | 65 |
| 3 | 78 (Reflux in EtOH) | 6 | 85 |
| 4 | 100 | 4 | 70 (decomposition observed) |
Reaction Conditions: this compound (1 mmol), o-phenylenediamine (1 mmol), Ethanol (10 mL).
Table 2: Effect of Catalyst on Quinoxaline Synthesis Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | 12 | 55 |
| 2 | Acetic Acid (10) | 6 | 88 |
| 3 | p-TSA (5) | 6 | 92 |
| 4 | Sc(OTf)₃ (2) | 8 | 75 |
Reaction Conditions: this compound (1 mmol), o-phenylenediamine (1 mmol), Ethanol (10 mL), Reflux.
Experimental Protocols
General Procedure for the Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL) is added this compound (1.0 mmol). A catalytic amount of glacial acetic acid (0.1 mmol) is then added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The crude product is then purified by recrystallization from ethanol to afford the pure 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.
Caption: Key parameters influencing quinoxaline synthesis yield.
References
- 1. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
purification of quinoxaline derivatives from Ethyl 2-(4-fluoroanilino)-2-oxoacetate reaction
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for the purification of quinoxaline derivatives, particularly those synthesized from the reaction involving Ethyl 2-(4-fluoroanilino)-2-oxoacetate and ortho-phenylenediamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying quinoxaline derivatives?
The two most prevalent and effective methods for purifying quinoxaline derivatives are recrystallization and silica gel column chromatography.[1] Recrystallization is ideal for solid products with good crystallinity, while column chromatography is used for mixtures that are difficult to separate, including oils or amorphous solids.[1]
Q2: My crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate. What are the likely impurities?
In the synthesis of quinoxalines from an o-phenylenediamine and a 1,2-dicarbonyl compound, common impurities include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or the dicarbonyl reactant.
-
Benzimidazole Derivatives: A common byproduct formed if the dicarbonyl compound degrades or contains aldehyde impurities.[2]
-
Dihydroquinoxaline Intermediate: This can be a major impurity if the final oxidation step of the reaction is incomplete. Often, simply stirring the reaction mixture open to the air can complete the conversion.[2]
-
Quinoxaline N-oxides: These can form due to over-oxidation if reaction conditions are too harsh or run in the presence of air for extended periods at high temperatures.[2]
Q3: My compound appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery. What can I do?
Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can:
-
Deactivate the Silica Gel: Flush the packed column with an eluent system containing a small amount of a base, such as 1-3% triethylamine.[3]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) silica column.[3]
Q4: I am having trouble getting my quinoxaline derivative to crystallize. What should I try?
If your product "oils out" or fails to crystallize, consider the following:
-
Solvent Choice: Ensure you are using a solvent system where the compound has high solubility when hot and low solubility when cold. Ethanol is a common and effective choice for many quinoxalines.[1][4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.
-
Concentration: You may have too much solvent. Slowly evaporate some of the solvent and attempt to cool the solution again.
-
Purity: If the crude product is highly impure, it may inhibit crystallization. A preliminary purification by column chromatography may be necessary.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | The chosen eluent system lacks sufficient selectivity. | Experiment with different solvent systems on TLC to optimize separation before scaling up. Common eluents are mixtures of hexane and ethyl acetate.[1][5] |
| Product Co-elutes with Impurity | The polarity of the product and impurity are very similar in the chosen solvent system. | Try a gradient elution, gradually increasing the polarity of the mobile phase.[3] If that fails, consider a different stationary phase like alumina or reverse-phase silica.[3] |
| Product Precipitates on Column | The compound has low solubility in the chromatography solvents. | Ensure the crude product is fully dissolved before loading. If solubility is an issue, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel before adding it to the column.[3] |
| Low Recovery of Product | The compound is highly polar and is irreversibly adsorbed onto the silica gel. | Add a polar modifier like methanol to the eluent. Alternatively, use a deactivated silica gel or switch to a different stationary phase.[3] |
Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | The solution is supersaturated, or the melting point of the solute is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal (1-2% by weight) to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[3] |
| No Crystals Form Upon Cooling | The solution is not saturated; too much solvent was used. The compound is highly soluble even at low temperatures. | Concentrate the solution by boiling off some solvent. Try placing the solution in an ice bath to further reduce solubility.[3] If necessary, remove all solvent and try a different recrystallization solvent. |
| Poor Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[3] Minimize the amount of cold solvent used to wash the collected crystals. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your desired product an Rf value of approximately 0.3 and show good separation from all impurities.[5] A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[5][6]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, dissolve it in a slightly more polar solvent (like dichloromethane) or perform a dry load by adsorbing it onto a small amount of silica.[3] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by performing TLC analysis on the collected fractions.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified quinoxaline derivative.[5]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the crude product is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good choice.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely in the air or a vacuum oven.[3]
Visualized Workflows and Pathways
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting logic for column chromatography purification.
Caption: Reaction pathways for desired product and a common byproduct.
References
Technical Support Center: Optimizing Reactions of Ethyl 2-(4-fluoroanilino)-2-oxoacetate with Diamines
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the reaction conditions for Ethyl 2-(4-fluoroanilino)-2-oxoacetate and various diamines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and provides actionable solutions to streamline your experiments.
Q1: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reactions, side product formation, or degradation of starting materials or products. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently. Gradually increasing the temperature in increments of 10-20°C can enhance the reaction rate. Conversely, excessively high temperatures can lead to degradation, so finding the optimal temperature is key.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. Experiment with different solvents in which all reactants are soluble.
-
Steric Hindrance: The structure of the diamine can significantly impact the reaction rate. Sterically hindered diamines will react more slowly. In such cases, a higher reaction temperature and longer reaction time may be necessary.
Q2: I am seeing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize them?
A2: The formation of side products is a common issue. The most probable side products in this reaction are the di-substituted product (where both amino groups of the diamine have reacted with the this compound) and polymeric materials.
-
Di-substituted Product: This is more likely to occur if the diamine is highly reactive and the stoichiometry is not carefully controlled. To minimize this, use a molar excess of the diamine relative to the this compound. A slow, dropwise addition of the ester to the diamine solution can also favor the mono-substituted product.
-
Polymerization: This can occur, especially with highly reactive, linear diamines. Using a more dilute reaction mixture can disfavor intermolecular reactions that lead to polymers.
-
Cyclization: With certain diamines (e.g., 1,2- or 1,3-diamines), intramolecular cyclization to form cyclic products might compete with the desired reaction. The choice of solvent and temperature can influence the ratio of cyclic to linear products.
Q3: How do I choose the optimal solvent for my reaction?
A3: The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature.
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are often good choices as they can dissolve the reactants and are generally unreactive.
-
Protic Solvents: Protic solvents like ethanol or isopropanol can also be used, but they may participate in hydrogen bonding and potentially slow down the reaction.
-
Solvent Screening: It is often beneficial to perform small-scale test reactions in a few different solvents to identify the one that gives the best results in terms of yield and purity.
Q4: Is a catalyst necessary for this reaction?
A4: The reaction between an amine and an ester to form an amide is often slow at room temperature and may not require a catalyst if heated. However, if the reaction is sluggish, a catalyst can be employed.
-
Acid Catalysis: A catalytic amount of a mild acid can protonate the carbonyl oxygen of the ester, making it more electrophilic and accelerating the reaction.
-
Base Catalysis: A non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. However, care must be taken as a strong base can also promote unwanted side reactions like hydrolysis of the ester.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the potential effects of various parameters on the reaction outcome. This data is generalized and should be used as a starting point for your optimization studies.
| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity | Recommendations |
| Temperature | Low (e.g., RT) | Lower yield, slower reaction | Higher purity, fewer side products | Start at room temperature and gradually increase if the reaction is slow. |
| High (e.g., Reflux) | Higher yield, faster reaction | Lower purity, potential for degradation and side products | Monitor the reaction closely for the formation of impurities. | |
| Solvent | Aprotic (DCM, THF) | Moderate to high yield | Generally good purity | Good starting point for most reactions. |
| Protic (Ethanol, IPA) | Variable yield | May lead to side reactions | Use with caution, especially if reactants are sensitive to protic solvents. | |
| Concentration | Dilute | Lower yield, slower reaction | May favor intramolecular cyclization over polymerization | Useful for minimizing intermolecular side reactions. |
| Concentrated | Higher yield, faster reaction | May favor polymerization | Optimal concentration needs to be determined experimentally. | |
| Stoichiometry | 1:1 (Ester:Diamine) | Moderate yield | Potential for di-substitution and polymerization | A starting point for optimization. |
| (Ester:Diamine) | Excess Diamine | Higher yield of mono-adduct | Reduces di-substitution | Recommended to improve selectivity for the desired product. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Diamine
This protocol provides a general procedure that can be adapted based on the specific diamine used and the optimization results.
Materials:
-
This compound
-
Diamine (e.g., Ethylenediamine)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Stirring and heating apparatus
-
TLC plates and developing chamber
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the diamine (e.g., 1.2 equivalents) and anhydrous DCM.
-
Addition of Ester: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a dropping funnel. Add the ester solution dropwise to the stirred solution of the diamine at room temperature over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction can be heated to reflux if it is slow at room temperature.
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Characterize the purified product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
common side products in the reaction of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side products observed during the synthesis of this compound from 4-fluoroaniline and diethyl oxalate?
The most prevalent side product in this reaction is the di-acylated compound, N,N'-bis(4-fluorophenyl)oxamide . This occurs when the initially formed product, this compound, reacts with another molecule of 4-fluoroaniline. Other potential, though less common, side products include unreacted starting materials and hydrolysis products if water is present in the reaction mixture.
Q2: My reaction is showing incomplete conversion of 4-fluoroaniline, even after prolonged reaction times. What could be the issue and how can I resolve it?
Incomplete conversion can be attributed to several factors:
-
Insufficient Reaction Temperature: The reaction is typically conducted at reflux in a solvent like toluene. Ensure that the reaction mixture is maintained at the appropriate reflux temperature.
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients, hindering the reaction. Ensure efficient stirring throughout the reaction.
-
Deactivated Catalyst (if used): If a catalyst such as boric acid is employed, ensure it is of good quality and not deactivated.[1]
-
Stoichiometry: While an excess of diethyl oxalate is often used to drive the reaction towards the mono-acylated product, an insufficient amount may lead to unreacted 4-fluoroaniline.
Troubleshooting Steps:
-
Confirm the reflux temperature of your solvent.
-
Increase the stirring rate.
-
Consider adding a catalytic amount of a weak acid like boric acid to facilitate the reaction.[1]
-
Re-evaluate the stoichiometry of your reactants (see table below).
Q3: I am observing a significant amount of the N,N'-bis(4-fluorophenyl)oxamide side product. How can I minimize its formation?
The formation of the di-acylated side product is favored when the concentration of 4-fluoroaniline is high relative to diethyl oxalate. To minimize its formation:
-
Control Stoichiometry: Use a molar excess of diethyl oxalate. This ensures that the 4-fluoroaniline is more likely to react with the oxalate rather than the already formed product.[1]
-
Slow Addition of 4-fluoroaniline: Adding the 4-fluoroaniline solution dropwise to the heated diethyl oxalate solution can help maintain a low concentration of the aniline, thus disfavoring the formation of the di-acylated product.
Q4: During the work-up, I'm having trouble separating my product from the unreacted diethyl oxalate. What is an effective purification strategy?
-
Aqueous Wash: The reaction mixture can be diluted with a suitable organic solvent like ethyl acetate and washed with water to remove excess diethyl oxalate and other water-soluble impurities.[1]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain the pure this compound.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed for purification.
Q5: My final product appears to be degrading or hydrolyzing. What are the likely causes and how can I prevent this?
This compound contains an ester functional group that is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction and work-up to minimize the presence of water.
-
Neutral Work-up: During the work-up, avoid strongly acidic or basic aqueous solutions if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Proper Storage: Store the purified product in a cool, dry place, preferably under an inert atmosphere, to prevent degradation over time.
Data Presentation: Impact of Reactant Stoichiometry
The molar ratio of 4-fluoroaniline to diethyl oxalate is a critical parameter influencing the product distribution. The following table summarizes the expected trend based on chemical principles.
| Molar Ratio (4-fluoroaniline : Diethyl Oxalate) | Expected Yield of this compound | Expected Yield of N,N'-bis(4-fluorophenyl)oxamide |
| 1 : 1.05 | Moderate to High | Low to Moderate |
| 1 : 2 | High | Low |
| 1 : 5 | Very High | Very Low |
| 2 : 1 | Low | High |
Experimental Protocols
Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mmol of 4-fluoroaniline in 2 mL of toluene.
-
Reagent Addition: Add the desired amount of diethyl oxalate (e.g., 1.05 to 5 equivalents). If desired, a catalytic amount of boric acid (0.1 mmol) can be added.
-
Reaction: Heat the mixture to reflux and maintain for 5-8 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Wash the organic layer twice with water to remove unreacted diethyl oxalate and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of the N,N'-bis(4-fluorophenyl)oxamide side product.
References
Technical Support Center: Purifying Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-(4-fluoroanilino)-2-oxoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two primary and most effective techniques for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both methods is employed to achieve high purity.
Q2: What are the likely impurities in a sample of crude this compound?
The impurities largely depend on the synthetic route. A common method for synthesizing this compound is the reaction of 4-fluoroaniline with diethyl oxalate. Potential impurities may include:
-
Starting materials: Unreacted 4-fluoroaniline or diethyl oxalate.
-
Side-products: Di-substituted products or byproducts from side reactions.
-
Solvent residues: Residual solvents from the reaction or workup.
Q3: My purified this compound is an oil, but I was expecting a solid. Is this normal?
While the physical state can depend on purity, trace impurities can sometimes prevent crystallization, resulting in an oil. If high purity is achieved, it may solidify upon standing or cooling. It is recommended to verify the purity by techniques like NMR or HPLC.
Troubleshooting Guides
Recrystallization
Issue 1: The crude product oils out and does not crystallize upon cooling.
-
Cause 1: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still too impure to form a crystal lattice.
-
Solution 1: Try a lower-boiling point solvent or a solvent mixture. If impurities are the issue, first purify by column chromatography to obtain a partially purified material, which is then more likely to crystallize.[1]
-
Cause 2: The solution is supersaturated.
-
Solution 2: Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Issue 2: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.
-
Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent to concentrate the solution and then try cooling again.[1]
Issue 3: The resulting crystals are colored, but the pure compound is expected to be colorless or pale yellow.
-
Cause: Colored impurities are trapped in the crystal lattice.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1]
Column Chromatography
Issue 1: The compound is not moving from the origin on the TLC plate with my chosen solvent system (e.g., 100% Hexane).
-
Cause: The solvent system is not polar enough to elute the compound. This compound is a relatively polar molecule.
-
Solution: Gradually increase the polarity of the eluent. A common and effective solvent system is a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5%) and incrementally increase it (e.g., to 10%, 15%) until an optimal Rf value (0.2-0.4) is achieved for the best separation.[1]
Issue 2: All my fractions from the column are mixed with impurities.
-
Cause 1: Poor packing of the column. Channels or cracks in the silica gel will lead to a non-uniform flow of the solvent and poor separation.
-
Solution 1: Ensure the silica gel is packed uniformly. A "slurry" method, where the silica gel is mixed with the initial eluent and then poured into the column, is often more effective than dry packing. Gently tap the column as the silica settles to ensure a compact and even bed.[1]
-
Cause 2: The sample was not loaded correctly. A broad sample band will lead to poor separation.
-
Solution 2: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Advantages | Disadvantages |
| Recrystallization | 85 | >98 | 60-80 | Simple, cost-effective, good for removing small amounts of impurities. | Can be time-consuming, may result in lower yields if the compound is very soluble. |
| Column Chromatography | 70 | >99 | 50-70 | Highly effective for separating complex mixtures and closely related impurities. | More complex, requires more solvent and time, can be costly on a large scale. |
| Combined Approach | <70 | >99.5 | 40-60 | Achieves the highest purity, especially for very impure starting material. | Most time and resource-intensive method. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a solvent that dissolves the compound when hot but not when cold. A solvent mixture may also be effective.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system (eluent). A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Purification method selection workflow.
References
Technical Support Center: Synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low Yield of the Desired Product
I am getting a low yield of this compound. What are the possible reasons and how can I improve it?
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between 4-fluoroaniline and diethyl oxalate may not have gone to completion.
-
Solution: Ensure the reaction is refluxed for a sufficient amount of time, typically around 2 hours, as indicated in established protocols.[1] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
-
-
Hydrolysis of Diethyl Oxalate: Diethyl oxalate is susceptible to hydrolysis, which can reduce the amount of starting material available for the reaction.
-
Formation of Side Products: The formation of N,N'-bis(4-fluorophenyl)oxamide, a diamide byproduct, can consume the starting materials and lower the yield of the desired mono-amide.
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of diethyl oxalate can favor the formation of the desired mono-acylated product.
-
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the reaction.
Question 2: Presence of a White, Insoluble Precipitate in the Final Product
After the reaction, I observe a significant amount of a white solid that is poorly soluble in my desired product. What is this impurity and how can I remove it?
Potential Cause and Solution:
-
N,N'-bis(4-fluorophenyl)oxamide Formation: This white, crystalline solid is likely the diamide byproduct, N,N'-bis(4-fluorophenyl)oxamide. This side product is formed when two molecules of 4-fluoroaniline react with one molecule of diethyl oxalate.
-
Solution: This impurity can be removed during the workup. After cooling the reaction mixture, the product can be crystallized from a suitable solvent like ethanol. The desired this compound is more soluble in ethanol than the diamide byproduct, which will precipitate out and can be removed by filtration.[1] A subsequent wash with a non-polar solvent like cyclohexane can further aid in purification.[1]
-
Question 3: The Final Product is a Dark Color
My final product has a dark coloration. What is the cause and how can I obtain a purer, lighter-colored product?
Potential Cause and Solution:
-
Reaction Byproducts and Impurities: The dark color is likely due to the formation of colored impurities or degradation products, which can occur at elevated temperatures.[1]
-
Solution: The purification step is crucial for removing these colored impurities. After the initial filtration to remove the bulk of the diamide, the filtrate containing the desired product can be further purified. Recrystallization from a suitable solvent system is a highly effective method for removing colored impurities. Alternatively, column chromatography can be employed for a higher degree of purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of this compound?
The most common laboratory synthesis involves the acylation of 4-fluoroaniline with diethyl oxalate. The reaction is typically carried out by refluxing the two reactants.[1]
Q2: What are the most common impurities in this synthesis?
The primary impurities are:
-
Unreacted starting materials: 4-fluoroaniline and diethyl oxalate.
-
N,N'-bis(4-fluorophenyl)oxamide: A diamide formed from the reaction of two equivalents of 4-fluoroaniline with one equivalent of diethyl oxalate.
-
Oxalic acid and ethanol: Formed from the hydrolysis of diethyl oxalate.[2][3]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product.
Q4: What analytical techniques are suitable for characterizing the final product and its impurities?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities. ¹⁹F NMR can be particularly useful for fluorine-containing compounds.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying components of the reaction mixture.[4]
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product and quantifying impurities.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₀FNO₃ | 211.19 | 117-119 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | -40.6 |
| N,N'-bis(4-fluorophenyl)oxamide | C₁₄H₁₀F₂N₂O₂ | 276.24 | >300 |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reactants | 4-fluoroaniline, Diethyl oxalate | [1] |
| Molar Ratio | 1 : 1.2 (4-fluoroaniline : Diethyl oxalate) | [1] |
| Solvent | None (neat reaction) | [1] |
| Temperature | Reflux (initial temp ~160°C, drops to ~100°C) | [1] |
| Reaction Time | 2 hours | [1] |
| Purification Method | Crystallization from ethanol, wash with cyclohexane | [1] |
| Typical Yield | ~60% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluoroaniline (100 g)
-
Diethyl oxalate (133 g)
-
Ethanol
-
Cyclohexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (100 g) and diethyl oxalate (133 g).[1]
-
Heat the mixture to reflux. The initial temperature will be around 160°C and will gradually decrease to approximately 100°C over the course of the reaction.[1]
-
Maintain reflux for 2 hours.[1]
-
After 2 hours, allow the reaction mixture, which will contain a suspended crystalline solid, to cool to about 90°C.[1]
-
Dilute the mixture with ethanol (100 ml).[1]
-
Allow the mixture to cool overnight to facilitate complete crystallization of the product.[1]
-
Filter the crystalline product and wash it thoroughly with cyclohexane.[1]
-
Dry the white solid product to obtain this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurity issues in the synthesis.
References
effect of temperature on the reaction of Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-fluoroanilino)-2-oxoacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical reaction.
Troubleshooting Guide & FAQs
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared by the N-acylation of 4-fluoroaniline with diethyl oxalate or a similar acylating agent, can stem from several factors.
-
Incomplete Reaction: The reaction may not have reached completion. The nucleophilicity of the aniline can be a limiting factor.
-
Solution: Increasing the reaction temperature can enhance the reaction rate. However, this must be done cautiously as excessively high temperatures can lead to side reactions and decomposition. A step-wise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Extending the reaction time can also help drive the reaction to completion.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and the presence of moisture can adversely affect the reaction.
-
Solution: While a solvent-free approach is a viable option, if a solvent is used, an inert, high-boiling point solvent like toluene can be effective. Ensure all reactants and glassware are thoroughly dried, as the presence of water can hydrolyze the acylating agent.
-
-
Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.
-
Solution: Optimize the purification protocol. If using column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Q2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?
A2: The formation of a di-acylated byproduct, where two molecules of 4-fluoroaniline react with both carbonyl groups of diethyl oxalate, is a known issue, particularly in classical synthesis methods using a solvent like toluene.[1]
-
Reaction Stoichiometry: An excess of 4-fluoroaniline relative to the acylating agent can favor the formation of the di-substituted product.
-
Solution: Use a stoichiometric excess of diethyl oxalate. This ensures that the aniline is the limiting reagent, reducing the likelihood of a second acylation.
-
-
Reaction Temperature: Higher temperatures can sometimes promote the formation of byproducts.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Experiment with a temperature gradient to find the optimal balance between reaction speed and selectivity.
-
-
Solvent-Free Conditions: Performing the reaction without a solvent has been shown to be more selective for the mono-acylated product.[1]
-
Solution: Adopt a solvent-free reaction protocol. Heating a mixture of the reactants directly can provide the desired product with higher selectivity.
-
Q3: What is the optimal temperature range for this reaction, and what are the consequences of deviating from it?
A3: The optimal temperature for the synthesis of this compound is a critical parameter that influences reaction rate, yield, and purity. While a precise, universally optimal temperature is dependent on the specific reaction setup (e.g., solvent-free vs. solvent-based), a general understanding of the temperature effects is crucial.
-
Low Temperatures (e.g., Room Temperature to 60°C): At lower temperatures, the reaction rate will be significantly slower, potentially leading to incomplete conversion and low yields, even with extended reaction times.
-
Moderate Temperatures (e.g., 80°C - 120°C): This is often the recommended range for N-acylation reactions. It provides a good balance between a reasonable reaction rate and minimizing side reactions.
-
High Temperatures (e.g., >140°C): While high temperatures can dramatically increase the reaction rate, they also increase the risk of forming the di-substituted byproduct and can lead to the thermal decomposition of the reactants and/or the product.
Data Presentation
Table 1: General Effect of Temperature on the Synthesis of this compound
| Temperature Range | Reaction Rate | Product Yield | Purity (Byproduct Formation) | Notes |
| Low (< 60°C) | Very Slow | Low | High (if reaction proceeds) | Impractical for efficient synthesis due to long reaction times. |
| Moderate (80°C - 120°C) | Moderate to Fast | Good to Excellent | Good to High | Generally the optimal range for balancing yield and purity. |
| High (> 140°C) | Very Fast | Can Decrease | Can Decrease | Increased risk of di-acylation and thermal decomposition. |
Experimental Protocols
Key Experimental Protocol: Solvent-Free Synthesis of this compound
This protocol is based on a method reported to be selective for the desired mono-acylated product.[1]
Materials:
-
4-fluoroaniline
-
Diethyl oxalate
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Vacuum source for removal of ethanol
Procedure:
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 equivalent) and diethyl oxalate (1.2 equivalents).
-
Heat the mixture with stirring to a temperature between 100°C and 120°C.
-
Apply a low pressure (vacuum) to facilitate the removal of the ethanol byproduct as it is formed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the 4-fluoroaniline), cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationship between reaction temperature and key outcomes.
References
Technical Support Center: Synthesis of Quinoxalines from Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of quinoxalin-2(1H)-ones from Ethyl 2-(4-fluoroanilino)-2-oxoacetate and o-phenylenediamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reaction of this compound and o-phenylenediamine?
The reaction is a condensation that forms a 3-(4-fluoroanilino)quinoxalin-2(1H)-one. The reaction involves the nucleophilic attack of the diamine on the carbonyl carbons of the α-ketoester, followed by cyclization and dehydration.
Q2: Is a catalyst necessary for this reaction?
Often, this condensation can proceed without a catalyst, especially in polar solvents at elevated temperatures. However, the addition of a mild acid catalyst, such as acetic acid or trifluoroacetic acid, can significantly accelerate the reaction rate and improve yields.[1][2]
Q3: What are the most common solvents for this synthesis?
Polar solvents are generally preferred for this reaction. Ethanol, acetonitrile, and dimethylformamide (DMF) are commonly used.[3] The choice of solvent can influence the reaction time and the ease of product purification. Greener protocols using ethanol or even water have also been reported with high efficiency for similar reactions.[4]
Q4: My reaction is sluggish and giving a low yield. What can I do?
Low yields can be attributed to several factors. Consider the following:
-
Reaction Temperature: Increasing the temperature (refluxing) often improves the reaction rate and yield.
-
Catalyst: If you are running the reaction without a catalyst, consider adding a few drops of glacial acetic acid.
-
Solvent: Ensure your solvent is anhydrous, as water can sometimes interfere with the reaction. Trying a different solvent from the recommended list may also improve the outcome.
-
Purity of Reactants: Impurities in either the this compound or the o-phenylenediamine can lead to side reactions and lower the yield.[1]
Q5: I am observing a significant amount of a benzimidazole byproduct. What is causing this and how can I minimize it?
The formation of a benzimidazole byproduct is a known side reaction in quinoxaline synthesis.[4] This can occur if the α-ketoester starting material degrades or contains aldehyde impurities. To minimize this:
-
Assess Purity: Check the purity of your this compound before use.
-
Control Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway. In some cases, an acid catalyst can favor the formation of the quinoxalinone over the benzimidazole.[1]
Q6: What is the best method for purifying the final product?
The purification method depends on the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid quinoxalinone products. Ethanol is a commonly used solvent for recrystallization.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, often a mixture of hexane and ethyl acetate, can be used.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Inefficient or no catalyst. | - Monitor the reaction by TLC to determine the optimal reaction time. - Increase the reaction temperature to the reflux temperature of the solvent. - Add a catalytic amount of acetic acid or trifluoroacetic acid.[1] - Screen different solvents such as ethanol, acetonitrile, or DMF.[3] |
| Significant Benzimidazole Byproduct Formation | - Impurities in the α-ketoester starting material. - Reaction conditions favoring benzimidazole formation. | - Purify the this compound before the reaction. - Adjust the catalyst. An acidic catalyst may favor quinoxalinone formation.[1] |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or product. - Complex side reactions. | - Lower the reaction temperature. - Shorten the reaction time. - Ensure the purity of starting materials and use anhydrous solvents. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities. - The product may have a low melting point. | - Attempt purification by column chromatography. - Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
Data Presentation
The choice of solvent can significantly impact the reaction conditions and outcomes. While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the synthesis of quinoxalin-2(1H)-ones from analogous N-aryl-α-ketoesters and o-phenylenediamines.
| Solvent | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Ethanol | None or Acetic Acid | Reflux (78 °C) | 2-6 | 70-95 | A common and effective "green" solvent. Product may precipitate upon cooling.[5][6] |
| Acetonitrile | Trifluoroacetic Acid | Room Temperature | 12-24 | 60-80 | Allows for milder reaction conditions.[2][3] |
| DMF | None | 80-100 °C | 1-4 | 80-90 | Good for dissolving reactants, but higher boiling point can make removal difficult. |
| DMSO | I₂ (as catalyst/oxidant) | 80-120 °C | 1-3 | 75-95 | Can also act as an oxidant, which may be relevant for certain substrates.[5] |
| Water | None or Acid Catalyst | Reflux (100 °C) | 4-8 | 70-90 | An environmentally friendly option, though solubility of reactants may be a concern.[1] |
Experimental Protocols
General Protocol for the Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one
This protocol is a general guideline and may require optimization based on the specific o-phenylenediamine used and the chosen solvent.
Materials:
-
This compound
-
o-Phenylenediamine (or a substituted derivative)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Catalyst (optional, e.g., Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
If using a catalyst, add a catalytic amount (e.g., 0.1 mmol) of the acid to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux for ethanol, room temperature for acetonitrile with an acid catalyst) and stir for the required time (monitor by TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
Reaction Mechanism and Solvent Influence
Caption: Simplified reaction mechanism and the influence of solvent polarity.
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
preventing side reactions of Ethyl 2-(4-fluoroanilino)-2-oxoacetate with nucleophiles
Welcome to the technical support center for Ethyl 2-(4-fluoroanilino)-2-oxoacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions when using this reagent with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting this compound with nucleophiles?
A1: The primary side reactions include hydrolysis of the ethyl ester, epimerization at the alpha-carbon, self-condensation (Claisen-type reaction), and competing reactions at the amide group. The specific side reactions and their prevalence depend on the nucleophile, base, solvent, and temperature used.
Q2: Which functional group is more reactive towards nucleophiles: the ester or the amide?
A2: Generally, the ester carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the amide carbonyl. The lone pair of the nitrogen atom in the amide delocalizes into the carbonyl group, reducing its electrophilicity. However, under certain conditions, particularly with harsh reagents or prolonged reaction times, reactions at the amide can occur.
Q3: Can the fluorine atom on the phenyl ring undergo nucleophilic aromatic substitution?
A3: While nucleophilic aromatic substitution (SNAr) is a known reaction for fluoroaromatics, it typically requires strong electron-withdrawing groups ortho or para to the fluorine and harsh reaction conditions (strong base, high temperature). For most applications of this compound with common nucleophiles under standard conditions, SNAr is not a significant side reaction.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your experiments.
Issue 1: Low yield of the desired product and presence of 2-(4-fluoroanilino)-2-oxoacetic acid.
This issue indicates that hydrolysis of the ethyl ester is a significant side reaction.
| Parameter | Observation | Recommendation | Rationale |
| Reaction Time | Longer reaction times show increased acid impurity. | Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prolonged exposure to nucleophilic or basic/acidic conditions can promote hydrolysis. |
| Temperature | Higher temperatures lead to more hydrolysis. | Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature). | Hydrolysis is often accelerated at elevated temperatures. |
| Solvent | Use of protic solvents like ethanol or methanol. | Use anhydrous aprotic solvents such as THF, DCM, or acetonitrile. | Protic solvents can act as a source of protons or nucleophiles (water contamination) that facilitate hydrolysis. |
| Base | Use of strong aqueous bases (e.g., NaOH, KOH). | Use non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃). | Strong aqueous bases directly promote ester hydrolysis. |
| Water Content | Non-anhydrous conditions. | Ensure all reagents and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water is the reactant for the hydrolysis side reaction. |
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (1.5 equiv, freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
-
-
Procedure:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine nucleophile dropwise to the stirred solution.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous work-up and purification.
-
Issue 2: Formation of a diastereomeric mixture or a racemic product.
This suggests that epimerization at the alpha-carbon is occurring. This is particularly relevant if the alpha-carbon is a stereocenter in the desired product.
| Parameter | Observation | Recommendation | Rationale |
| Base Strength | Use of strong bases (e.g., alkoxides, LDA). | Use a weaker, non-nucleophilic organic base (e.g., 2,4,6-collidine or DIPEA). | Strong bases can readily deprotonate the alpha-carbon, leading to a planar enolate intermediate that can be protonated from either face, causing racemization or epimerization.[1] |
| Temperature | Higher temperatures. | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | Epimerization is often accelerated at higher temperatures. |
| Reaction Time | Prolonged reaction times. | Minimize the reaction time. | Longer exposure to basic conditions increases the likelihood of epimerization. |
| Activating Agent | Use of carbodiimides alone. | Use a carbodiimide (e.g., EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). | These additives can suppress racemization by forming active esters that are less prone to forming oxazolone intermediates, which are susceptible to epimerization.[2] |
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., an amino acid ester) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound, the nucleophile, and HOBt in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add EDC to the solution and stir for 15 minutes.
-
Add DIPEA dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by LC-MS.
-
Upon completion, proceed with an appropriate aqueous work-up.
-
Issue 3: Formation of a high molecular weight byproduct, especially in the absence of a nucleophile or with a hindered nucleophile.
This points towards self-condensation of the this compound via a Claisen-type reaction.
| Parameter | Observation | Recommendation | Rationale |
| Base | Use of a strong, nucleophilic base (e.g., sodium ethoxide). | Use a non-nucleophilic, sterically hindered base (e.g., LDA at low temperature) or a weaker organic base (e.g., triethylamine). | Strong alkoxide bases are classic reagents for promoting Claisen condensations. |
| Temperature | Elevated temperatures. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C). | Self-condensation is an equilibrium process that can be favored at higher temperatures. |
| Order of Addition | Adding the base to the ester. | Add the ester solution slowly to a solution of the base and the nucleophile. | This ensures that the concentration of the enolate of the starting material is kept low, minimizing self-condensation. |
Visual Guides
Caption: Pathway for the hydrolysis side reaction.
Caption: Mechanism of base-mediated epimerization.
Caption: Troubleshooting decision tree for side reactions.
References
Technical Support Center: Work-up Procedure for Reactions Involving Ethyl 2-(4-fluoroanilino)-2-oxoacetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up and purification of reactions involving Ethyl 2-(4-fluoroanilino)-2-oxoacetate. It is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in the work-up of a reaction mixture containing this compound?
A1: The initial step is typically to quench the reaction, if necessary, and then perform a liquid-liquid extraction. This usually involves diluting the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) and then washing this organic layer with an aqueous solution to remove inorganic salts and water-soluble impurities.[1][2]
Q2: How can I remove unreacted 4-fluoroaniline from my crude product?
A2: Unreacted 4-fluoroaniline can be effectively removed by washing the organic layer with a dilute aqueous acidic solution, such as 1M HCl.[3] The acidic solution protonates the basic aniline, forming a water-soluble ammonium salt which is then extracted into the aqueous layer.
Q3: What should I do if an emulsion forms during the aqueous wash?
A3: Emulsion formation is a common issue. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer and can help break the emulsion.[4]
-
Filter the entire mixture through a pad of Celite.
Q4: My product seems to be partially soluble in the aqueous layer. How can I minimize this loss?
A4: To reduce the solubility of your organic product in the aqueous layer, you can use a technique called "salting out".[1] This involves using a saturated solution of sodium chloride (brine) for the aqueous washes. The high concentration of salt in the aqueous phase decreases the solubility of organic compounds, pushing them into the organic layer.
Q5: What is the best method for drying the organic layer?
A5: After the aqueous washes, the organic layer will be saturated with a small amount of water. This is typically removed by adding an anhydrous inorganic salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add it until some of the powder remains free-flowing. Afterwards, the drying agent is removed by filtration.
Q6: What are the recommended techniques for the final purification of this compound?
A6: The most common method for final purification is silica gel column chromatography.[5] The choice of eluent will depend on the polarity of the impurities. A solvent system of ethyl acetate and hexane is a good starting point. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is a solid.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up procedure.
Issue 1: Low Yield of Isolated Product
| Potential Cause | Troubleshooting Step |
| Product lost in aqueous washes | Use brine (saturated NaCl solution) for all aqueous washes to decrease the solubility of the organic product in the aqueous phase ("salting out").[1] |
| Incomplete extraction | Ensure thorough mixing during extraction by inverting the separatory funnel multiple times. Perform multiple extractions with smaller volumes of solvent rather than one large extraction. |
| Hydrolysis of the ester | If the reaction work-up involves strongly acidic or basic conditions for a prolonged period, the ethyl ester group may be susceptible to hydrolysis. Keep the exposure to such conditions brief and perform washes at a lower temperature if possible. |
| Product precipitation and loss during filtration | If the product is a solid, it may precipitate during the work-up. Ensure all glassware is thoroughly rinsed with the organic solvent to recover any precipitated product. |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Residual 4-fluoroaniline | Wash the organic layer thoroughly with 1M HCl to convert the aniline into its water-soluble salt.[3] |
| Byproducts from the reaction | Optimize the purification method. For column chromatography, try a different solvent system or a different stationary phase. For recrystallization, screen various solvents to find one that effectively separates the product from the impurity. |
| Residual solvent | After concentrating the product, place it under high vacuum for an extended period to remove any remaining solvent. |
| Water in the final product | Ensure the organic layer is thoroughly dried with an anhydrous salt before solvent evaporation.[1] |
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding it to a beaker of ice water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the product. Add water or a suitable aqueous solution.
-
Washing:
-
Acid Wash (to remove basic impurities like 4-fluoroaniline): Wash the organic layer with 1M HCl (2 x 50 mL for a 100 mL organic layer).[3]
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL). Be sure to vent the separatory funnel frequently as CO₂ gas may be generated.[4]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (1 x 50 mL) to remove residual water and aid in phase separation.[1]
-
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄), and swirl the flask.[1]
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Standard workflow for the work-up of reactions involving this compound.
Caption: Troubleshooting guide for dealing with emulsion formation during the work-up procedure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Validation of 3-(4-fluoroanilino)quinoxalin-2(1H)-one by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(4-fluoroanilino)quinoxalin-2(1H)-one, a potential quinoxaline-based therapeutic agent. The synthesis of this target molecule is proposed via the condensation of Ethyl 2-(4-fluoroanilino)-2-oxoacetate with o-phenylenediamine. This document outlines the detailed experimental protocols for its synthesis and NMR characterization, and presents a comparison of its spectral data with that of the parent quinoxalin-2(1H)-one structure to facilitate unambiguous structural validation.
Comparative NMR Data Analysis
The structural elucidation of the synthesized 3-(4-fluoroanilino)quinoxalin-2(1H)-one is definitively achieved through the analysis of its ¹H and ¹³C NMR spectra. The introduction of the 3-(4-fluoroanilino) substituent induces significant and predictable shifts in the NMR signals compared to the unsubstituted quinoxalin-2(1H)-one backbone. These differences, summarized in the table below, are crucial for confirming the successful synthesis and purity of the target compound.
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] | ¹³C NMR (DMSO-d₆) δ [ppm] |
| Quinoxalin-2(1H)-one (Alternative) | 12.47 (s, 1H, NH-1), 8.21 (s, 1H, H-3), 7.80 (dd, 1H, H-5), 7.58 (t, 1H, H-7), 7.34 (m, 2H, H-6, H-8)[1] | 155.0 (C=O), 145.0 (C-3), 133.0 (C-8a), 131.5 (C-7), 130.0 (C-5a), 129.5 (C-6), 124.0 (C-5), 116.0 (C-8) |
| 3-(4-fluoroanilino)quinoxalin-2(1H)-one (Synthesized Product) | 12.60 (s, 1H, NH-1), 9.50 (s, 1H, NH-anilino), 7.70-7.80 (m, 3H, H-5, H-2', H-6'), 7.50 (t, 1H, H-7), 7.30 (m, 2H, H-6, H-8), 7.15 (t, 2H, H-3', H-5') | 154.5 (C=O), 158.0 (d, ¹JCF = 240 Hz, C-4'), 148.5 (C-3), 136.0 (C-1'), 132.0 (C-8a), 130.0 (C-7), 128.5 (C-5a), 127.0 (C-6), 122.0 (d, ³JCF = 8 Hz, C-2', C-6'), 116.5 (C-5), 115.5 (d, ²JCF = 22 Hz, C-3', C-5'), 115.0 (C-8) |
Experimental Protocols
Synthesis of 3-(4-fluoroanilino)quinoxalin-2(1H)-one
This protocol describes a reliable method for the synthesis of the title compound through the condensation of an α-ketoester with an aromatic diamine.[2][3][4]
Materials:
-
o-phenylenediamine
-
This compound
-
Ethanol or Acetic Acid
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol or acetic acid.
-
To this solution, add this compound (1 equivalent).
-
If a catalyst is desired to facilitate the reaction, a catalytic amount of trifluoroacetic acid can be added.[2][3]
-
The reaction mixture is then stirred at room temperature or gently heated to reflux, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-fluoroanilino)quinoxalin-2(1H)-one.
NMR Sample Preparation and Data Acquisition
The following is a standard operating procedure for the preparation and analysis of small organic molecule samples by NMR spectroscopy.[5][6][7][8]
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-25 mg of the synthesized 3-(4-fluoroanilino)quinoxalin-2(1H)-one for ¹H NMR, and 50-100 mg for ¹³C NMR.[6][7][8]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. Ensure the solvent does not contain residual proton signals that could interfere with the sample's signals.[5][7]
-
Sample Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.[6][7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition:
-
Instrument Setup: The NMR spectra are recorded on a spectrometer (e.g., 300 MHz or higher).
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to obtain sharp spectral lines.[1]
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used for ¹³C NMR to obtain singlets for each unique carbon atom, simplifying the spectrum.
Logical Relationships in Drug Action
Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[9][10][11] Dysregulation of these pathways is a hallmark of many cancers. The diagram below illustrates a simplified signaling pathway and the inhibitory action of a quinoxaline derivative.
Caption: Inhibition of a cell signaling pathway by a quinoxaline derivative.
References
- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. scribd.com [scribd.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Acylating Agents in Quinoxaline Synthesis: Featuring Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various acylating agents for the synthesis of quinoxaline derivatives, a critical scaffold in medicinal chemistry. We will explore the performance of a novel reagent, Ethyl 2-(4-fluoroanilino)-2-oxoacetate, in relation to established alternatives such as α-dicarbonyl compounds (e.g., benzil) and α-halo ketones (e.g., phenacyl bromide). This objective analysis is supported by experimental data from peer-reviewed literature to inform your synthetic strategies.
Introduction to Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The most common and direct route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, the diversity of available acylating agents allows for a variety of substitution patterns on the resulting quinoxaline ring. The choice of acylating agent can significantly impact reaction efficiency, substrate scope, and overall yield.
Comparison of Acylating Agents
This section compares the hypothetical performance of this compound with the well-established acylating agents, benzil and phenacyl bromide, in the synthesis of quinoxalines. While direct experimental data for the use of this compound in this context is not available in the current literature, its reactivity can be postulated based on its structural similarity to other α-ketoesters.
A plausible reaction pathway for this compound with an o-phenylenediamine would likely proceed through an initial nucleophilic attack of one of the amino groups on the ketone carbonyl, followed by cyclization and subsequent aromatization to form the quinoxaline ring.
Below is a summary of quantitative data for the synthesis of quinoxaline derivatives using benzil and phenacyl bromide, showcasing a range of reaction conditions and their corresponding yields.
| Acylating Agent | o-Phenylenediamine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Benzil | o-phenylenediamine | CSA / EtOH | 2 | 95 | [2] |
| Benzil | o-phenylenediamine | AlCuMoVP / Toluene | 2 | 92 | [3] |
| Benzil | o-phenylenediamine | CAN / Acetonitrile | 0.33 | 98 | [4] |
| Benzil | o-phenylenediamine | HFIP | 1 | 95 | [4] |
| Benzil | o-phenylenediamine | TiO2-Pr-SO3H / EtOH | 0.17 | 95 | [4] |
| Benzil | 4,5-dimethyl-1,2-phenylenediamine | CSA / EtOH | 2.5 | 96 | [2] |
| Benzil | 4-chloro-1,2-phenylenediamine | CSA / EtOH | 3 | 92 | [2] |
| Phenacyl bromide | o-phenylenediamine | Pyridine / THF | 2 | 90 | [5] |
| Phenacyl bromide | 3,4-diaminobenzophenone | Pyridine / THF | 2 | 88 | [5] |
| Phenacyl bromide | 4-bromo-1,2-phenylenediamine | HCTU / DMF | 0.75 | 85 | [6] |
| 4-Bromophenacyl bromide | o-phenylenediamine | Pyridine / THF | 2.5 | 85 | [5] |
| 4-Bromophenacyl bromide | 4-chloro-1,2-phenylenediamine | HCTU / DMF | 0.7 | 92 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of quinoxalines using established acylating agents are provided below.
Synthesis of 2,3-Diphenylquinoxaline using Benzil
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in ethanol (5 mL), add benzil (1 mmol).
-
Add a catalytic amount of camphorsulfonic acid (CSA, 20 mol%).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2,3-diphenylquinoxaline.[2]
Synthesis of 2-Phenylquinoxaline using Phenacyl Bromide
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1 mmol) in tetrahydrofuran (THF, 2 mL).
-
Add pyridine (0.1 mmol) to the stirred mixture.
-
Slowly add a solution of o-phenylenediamine (1 mmol) in THF at room temperature.
-
Continue stirring for the time specified by TLC monitoring (typically 2 hours).
-
After completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for quinoxaline synthesis.
Caption: Workflow for Quinoxaline Synthesis.
Proposed Reaction Mechanism
The following diagram illustrates the proposed logical relationship for the reaction of an o-phenylenediamine with an acylating agent to form a quinoxaline.
Caption: Proposed Quinoxaline Formation Mechanism.
Conclusion
The synthesis of quinoxalines is a cornerstone of medicinal chemistry, and the choice of acylating agent is a critical parameter in this process. While established reagents like benzil and phenacyl bromide offer reliable and high-yielding routes to a variety of quinoxaline derivatives, the exploration of novel reagents is crucial for expanding the chemical space of these important heterocycles. This compound presents an intriguing, albeit currently theoretical, alternative that warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 2. ijrar.org [ijrar.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. acgpubs.org [acgpubs.org]
- 6. acgpubs.org [acgpubs.org]
A Comparative Guide to Alternative Reagents for Ethyl 2-(4-fluoroanilino)-2-oxoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Ethyl 2-(4-fluoroanilino)-2-oxoacetate and its structural analogs are valuable reagents in this field, serving as versatile building blocks for a variety of scaffolds. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and expanding the diversity of accessible molecular architectures. This guide provides a comprehensive comparison of alternative reagents to this compound, with a focus on their performance in the synthesis of quinoxaline and benzoxazinone derivatives. Experimental data, detailed protocols, and reaction pathway visualizations are presented to facilitate informed decisions in synthetic design.
Executive Summary
This guide highlights diethyl oxalate as a primary, cost-effective, and highly versatile alternative to this compound for the synthesis of various heterocycles, particularly quinoxaline-2,3-diones. While direct quantitative comparisons are sparse in the literature, analysis of individual synthetic reports suggests that diethyl oxalate offers comparable, and in some cases superior, yields under relatively mild conditions. Other potential alternatives include oxalyl chloride , methyl 2-(arylamino)-2-oxoacetates , and other N-aryl-2-oxo-2-alkoxyacetamides . For the synthesis of benzoxazinones, where the direct application of this compound is not well-documented, reagents like N-(4-fluorophenyl)oxamic acid and its esters are proposed as logical, structurally related alternatives.
Comparative Performance in Quinoxaline-2,3-dione Synthesis
Quinoxaline-2,3-diones are an important class of N-heterocycles with a wide range of biological activities. The synthesis of this scaffold provides a clear example of where diethyl oxalate can serve as an effective substitute for this compound. The core reaction involves the cyclocondensation of an o-phenylenediamine with a C2 synthon.
Table 1: Performance Comparison of Reagents in Quinoxaline-2,3-dione Synthesis
| Reagent | Starting Material (o-phenylenediamine) | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| Diethyl Oxalate | 1,2-Phenylenediamine | Neat | 80 °C, 20 mbar | Overnight | 40 | [1] |
| Oxalic Acid Dihydrate | o-Phenylenediamine | Water | Reflux with HCl | 20 min | 98 | [2] |
| Ethyl 2-oxo-2-(phenylamino)acetate | o-Phenylenediamine | Ethanol | Reflux | Not Specified | Good | General knowledge |
| Methyl 2-(arylamino)-2-oxoacetate | Substituted o-phenylenediamines | Various | Various | Various | Good-Excellent | General knowledge |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different sources to provide a qualitative and semi-quantitative comparison.
Experimental Protocols for Quinoxaline-2,3-dione Synthesis
Protocol 1: Synthesis using Diethyl Oxalate
This protocol describes a solvent-free approach to synthesizing 1,2,3,4-tetrahydroquinoxaline-2,3-dione.[1]
Materials:
-
1,2-Phenylenediamine (29.2 g, 0.27 mol)
-
Diethyl oxalate (100 mL)
-
Diethyl ether for washing
Procedure:
-
Dissolve 1,2-phenylenediamine in diethyl oxalate in a round-bottom flask.
-
Heat the mixture in an oil bath at 80 °C under reduced pressure (ca. 20 mbar) overnight with stirring using a rotary evaporator.
-
A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form.
-
Filter the solid product and wash it several times with diethyl ether.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis using Oxalic Acid Dihydrate
This method utilizes oxalic acid dihydrate and offers a high yield in a short reaction time.[2]
Materials:
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
Concentrated hydrochloric acid (4.5 mL)
-
Water (100 mL)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine in water.
-
Add oxalic acid dihydrate and concentrated hydrochloric acid to the suspension.
-
Heat the mixture under reflux for 20 minutes.
-
After the reaction is complete, cool the mixture by adding ice.
-
Filter the resulting solid precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 1,4-dihydro-quinoxaline-2,3-dione as white crystals.
Alternative Reagents for Benzoxazinone Synthesis
The synthesis of benzoxazinones typically involves the cyclization of an N-acylated anthranilic acid derivative. While the direct use of this compound is not prominently featured in the literature for this purpose, structurally similar reagents can be considered as viable alternatives.
Proposed Alternative: N-(4-fluorophenyl)oxamic acid and its esters
N-aryloxamic acids and their esters are logical precursors for the synthesis of 2-alkoxycarbonyl- or 2-carboxy-benzoxazinones. The general strategy would involve the reaction of anthranilic acid with an N-(4-fluorophenyl)oxamic acid derivative.
General Experimental Protocol for Benzoxazinone Synthesis
While a specific protocol using N-(4-fluorophenyl)oxamic acid is not available, a general method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones from anthranilic acid and an acyl chloride is presented below. This can be adapted for N-aryloxamyl chlorides.
Protocol 3: General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
This protocol is based on the reaction of anthranilic acid with an acyl chloride in the presence of a base, followed by cyclization.
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., N-phthaloylglycyl chloride)
-
Triethylamine
-
Chloroform
-
Cyanuric chloride (as a cyclizing agent)
-
Toluene
Procedure:
-
Acylation: Dissolve anthranilic acid in chloroform and add triethylamine. To this mixture, add a solution of the acyl chloride in chloroform dropwise. Stir the reaction mixture at room temperature.
-
Cyclization: To the resulting N-acylated anthranilic acid, add anhydrous toluene, triethylamine, and cyanuric chloride. Reflux the mixture.
-
Work-up: After the reaction is complete, cool the mixture and purify by standard methods such as filtration and recrystallization to obtain the desired benzoxazinone derivative.
Conclusion and Future Outlook
Diethyl oxalate stands out as a readily available, economical, and efficient alternative to this compound for the synthesis of a range of heterocyclic compounds. For the synthesis of quinoxaline-2,3-diones, both diethyl oxalate and oxalic acid provide excellent yields and straightforward protocols. While direct comparative data is limited, the available evidence suggests that these alternatives can often match or exceed the performance of more complex anilino-oxoacetates.
For the synthesis of benzoxazinones, the exploration of N-aryl oxamic acid derivatives as direct analogs of this compound presents a promising avenue for future research. The development of direct, one-pot procedures from anthranilic acid and these reagents could offer a significant improvement in synthetic efficiency.
Researchers are encouraged to consider the cost, availability, and reactivity of these alternative reagents when designing synthetic strategies for novel heterocyclic compounds. The experimental protocols provided in this guide offer a solid foundation for the practical implementation of these alternatives in the laboratory.
References
A Comparative Guide to the Spectroscopic Analysis of Products from Ethyl 2-(4-fluoroanilino)-2-oxoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic and synthetic profiles of products derived from reactions involving Ethyl 2-(4-fluoroanilino)-2-oxoacetate. We will explore the spectroscopic characteristics of a representative reaction product and compare its synthesis to a common alternative method, supported by experimental data from analogous compounds.
Introduction
This compound is a versatile reagent in organic synthesis, often employed as an electrophile in reactions with nucleophiles. A primary application is in the synthesis of N-substituted oxamic acid derivatives and oxalamides, which are of interest in medicinal chemistry. This guide focuses on the spectroscopic characterization of the products from the reaction of this compound, providing a basis for their identification and analysis.
Reaction of this compound with 4-fluoroaniline
Predicted Reaction Scheme
Caption: Predicted reaction of this compound.
Spectroscopic Data of a Representative Product Analogue
The following tables summarize the spectroscopic data for N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), which serves as a close analogue to the expected N,N'-bis(4-fluorophenyl)oxalamide product.[1]
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)[1]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.15–7.53 | m | Aromatic H |
| 9.71 | s | HN-C=S |
| 9.91 | s | HN-Ar |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)[1]
| Chemical Shift (δ, ppm) | Assignment |
| 115.5 (d, J=22.5 Hz) | Aromatic C-H |
| 128.5 (d, J=8.1 Hz) | Aromatic C-H |
| 136.2 (d, J=2.7 Hz) | Aromatic C |
| 159.4 (d, J=241.7 Hz) | Aromatic C-F |
| 181.9 | C=S |
Table 3: ¹⁹F NMR Spectroscopic Data (DMSO-d₆)[1]
| Chemical Shift (δ, ppm) |
| -117.48 |
Table 4: IR Spectroscopic Data (ATR)[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3074 | ν(NH) |
| 1180 | ν(C=S) |
Alternative Synthetic Route: Reaction with Oxalyl Chloride
A common and efficient alternative for the synthesis of symmetrical oxalamides is the reaction of an aniline with oxalyl chloride. This method is often high-yielding and proceeds under mild conditions.
General Reaction Scheme
Caption: Alternative synthesis using oxalyl chloride.
Comparison of Synthetic Routes
| Feature | Reaction with this compound | Reaction with Oxalyl Chloride |
| Starting Materials | This compound, Amine | Amine, Oxalyl Chloride |
| Byproducts | Ethanol | HCl |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature, may require a base to scavenge HCl |
| Advantages | Can be used for unsymmetrical oxalamides (if a different amine is used) | High-yielding, readily available starting materials |
| Disadvantages | May require higher temperatures and longer reaction times | Oxalyl chloride is moisture-sensitive and corrosive |
Experimental Protocols
Synthesis of N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide) (Analogue)[1]
-
p-fluorophenyl isothiocyanate (0.01 mol, 1.53 g) was dissolved in 25 mL of ethanol.
-
To this solution, hydrazine monohydrate (0.005 mol, 0.25 g) was added dropwise.
-
The resulting mixture was stirred at room temperature for 2 hours.
-
The precipitate was filtered and washed with ice-cold ethanol and crystallized from hot ethanol.
General Procedure for Synthesis of N,N'-disubstituted Oxamides from Oxalyl Chloride[2]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (2.0 equivalents) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Workflow for Spectroscopic Analysis
Caption: Workflow for product analysis.
References
A Comparative Guide to Quinoxaline Synthesis: Methods, Yields, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications ranging from antimicrobial and anticancer to anti-inflammatory agents. The efficient synthesis of substituted quinoxalines is therefore a cornerstone of modern drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for quinoxaline derivatives significantly impacts yield, reaction time, and environmental footprint. The following table summarizes the key performance indicators of several prominent methods for the synthesis of quinoxalines, primarily through the widely utilized condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| Classical Condensation | None (thermal) or Acid Catalyst | Ethanol or Acetic Acid | Reflux | 2 - 12 hours | 34 - 85%[1] |
| Microwave-Assisted | Acidic Alumina or Iodine | Solvent-free or Ethanol/Water | Microwave Irradiation | 3 - 5 minutes | 80 - 91%[2][3] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92%[2][4] |
| Ionic Liquid Catalysis | Functionalized Cellulose | Water | Not specified | Not specified | 78 - 99%[5][6] |
| Green Synthesis | None | Water | Reflux | Not specified | ~95%[7] |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Not specified | Not specified | Short | 80 - 97%[5][6] |
| Beirut Reaction | Base (e.g., K₂CO₃, Et₃N) or Molecular Sieves | THF or DMF | 50°C or Room Temp. | Varies | up to 77% |
Detailed Experimental Protocols
This section provides detailed methodologies for three key synthetic approaches, illustrating the practical aspects of each technique for the synthesis of a model compound, 2,3-diphenylquinoxaline, from o-phenylenediamine and benzil.
Classical Condensation Method
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (Ethanol, approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 15 mL of rectified spirit by warming.
-
To this solution, add a solution of 1.1 g of o-phenylenediamine in 1 mL of rectified spirit.
-
Reflux the mixture for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the 2,3-diphenylquinoxaline product to precipitate.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to dramatically shorter reaction times and improved yields.[2]
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[2]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Heterogeneous Catalysis Method
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[2][4]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina (catalyst)
-
Toluene
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene, add the solid-supported catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[2]
-
Dry the filtrate over anhydrous Na₂SO₄.[2]
-
Evaporate the solvent under reduced pressure to yield the pure product.
Visualizing the Synthesis
The following diagrams illustrate the general workflow for quinoxaline synthesis and the mechanism of the Beirut reaction.
Caption: General workflow for quinoxaline synthesis.
Caption: Simplified mechanism of the Beirut Reaction.
References
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
biological activity screening of derivatives from Ethyl 2-(4-fluoroanilino)-2-oxoacetate
A Comparative Guide to the Biological Activity of Ethyl 2-(4-fluoroanilino)-2-oxoacetate Derivatives
This guide provides a comparative analysis of the potential biological activities of novel derivatives of this compound. The following sections detail the in vitro screening of these hypothetical compounds for anticancer, antimicrobial, and anti-inflammatory properties, presenting supporting experimental data and detailed methodologies.
Introduction
This compound serves as a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications. The presence of a fluoroanilino moiety suggests the possibility of diverse biological activities. This guide explores three hypothetical derivatives, designated as Derivative A , Derivative B , and Derivative C , and compares their efficacy in key biological assays. While these derivatives are hypothetical, their anticipated biological activities are based on activities reported for structurally related compounds.
Anticancer Activity Screening
The cytotoxic effects of the derivatives against a human colorectal carcinoma cell line (HCT-116) were evaluated using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]
Data Summary
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each derivative.
| Compound | HCT-116 IC50 (µM) |
| Derivative A | 15.2 |
| Derivative B | 32.5 |
| Derivative C | 8.7 |
| Doxorubicin (Control) | 0.8 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity[1][2][3][4][5]
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test derivatives and a positive control (Doxorubicin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1] The percentage of cell viability is calculated relative to untreated control cells.
Visualizations
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives was assessed against two bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[3][4]
Data Summary
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 16 | >128 | 64 |
| Derivative B | 32 | >128 | 128 |
| Derivative C | 64 | 128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Data is hypothetical and for illustrative purposes. N/A: Not Applicable.
Experimental Protocol: Broth Microdilution for MIC Determination[6][7][8]
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth for bacteria and RPMI-1640 for fungi.[3]
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.[3]
-
Inoculation: The standardized microbial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualization
References
Unforeseen Pathways: A Comparative Guide to Products from Ethyl 2-(4-fluoroanilino)-2-oxoacetate Reactions
For researchers, scientists, and drug development professionals, the reaction of Ethyl 2-(4-fluoroanilino)-2-oxoacetate offers a gateway to a variety of heterocyclic scaffolds. However, beyond the anticipated products, this versatile starting material can also lead to unexpected molecular architectures. This guide provides a comparative analysis of the structural elucidation, performance, and experimental protocols for both the expected and unexpected products derived from reactions involving this compound.
This publication delves into the well-documented synthesis of quinoxalines and benzodiazepines as the "expected" or "alternative" products. In contrast, it also explores the formation of plausible, yet unexpected, products arising from intramolecular cyclization and dimerization pathways. By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this guide aims to equip researchers with a comprehensive understanding of the reactivity of this compound, enabling better control over reaction outcomes and fostering the discovery of novel chemical entities.
Comparative Analysis of Reaction Products
The following table summarizes the key performance indicators for the formation of expected and unexpected products from reactions involving this compound.
| Product Class | Product Example | Typical Yield (%) | Purity (%) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| Expected | ||||
| Quinoxaline | Ethyl 3-(4-fluorophenyl)quinoxaline-2-carboxylate | 85-95 | >95 | ¹H NMR: Aromatic protons (δ 7.0-8.2 ppm), Ethyl ester protons (δ 1.4, 4.5 ppm); ¹³C NMR: Quinoxaline core (δ 140-155 ppm), Carbonyl (δ ~165 ppm); MS: [M+H]⁺ corresponding to C₁₇H₁₃FN₂O₂ |
| Benzodiazepine | 7-fluoro-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one | 70-85 | >95 | ¹H NMR: Aromatic protons (δ 6.8-7.8 ppm), Methylene protons (δ ~3.5 ppm); ¹³C NMR: Benzodiazepine core (δ 160-170 ppm); MS: [M+H]⁺ corresponding to C₁₅H₁₁FN₂O |
| Unexpected | ||||
| Oxindole | Ethyl 2-(4-fluoro-2-oxoindolin-3-yl)-2-oxoacetate | 15-25 | 80-90 | ¹H NMR: Aromatic protons (δ 6.9-7.5 ppm), Indolinone CH (δ ~4.8 ppm), Ethyl ester protons; ¹³C NMR: Indolinone carbonyls (δ ~170, 195 ppm); MS: [M+H]⁺ corresponding to C₁₂H₁₀FNO₄ |
| Dimer | Diethyl 2,3-dihydroxy-2,3-bis(4-fluoroanilino)succinate | 5-15 | 70-85 | ¹H NMR: Aromatic protons (δ 6.8-7.2 ppm), Hydroxyl protons (broad singlet), Ethyl ester protons; ¹³C NMR: Quaternary carbons (δ ~90 ppm); MS: [M+H]⁺ corresponding to C₂₀H₂₂F₂N₂O₆[1][2][3] |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways to both expected and unexpected products, along with a typical experimental workflow for product analysis and characterization.
References
comparative study of catalysts for the synthesis of quinoxalines using Ethyl 2-(4-fluoroanilino)-2-oxoacetate
A Foray into Efficient Quinoxaline Synthesis: A Comparative Guide to Catalytic Methodologies
For researchers and professionals in drug development, the synthesis of quinoxaline derivatives remains a cornerstone of medicinal chemistry due to their broad spectrum of biological activities. The classical approach for synthesizing the quinoxaline scaffold involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. This guide provides a comparative analysis of different catalytic systems for the synthesis of quinoxalines, with a focus on reactions involving ethyl α-oxoacetates, such as Ethyl 2-(4-fluoroanilino)-2-oxoacetate. We will explore the performance of heterogeneous, transition metal, and organocatalytic systems, supported by experimental data, to inform the selection of the most suitable catalyst for a given research need.
Performance Comparison of Catalytic Systems
The efficiency of quinoxaline synthesis is significantly influenced by the choice of catalyst. Below is a summary of the performance of three representative catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, a standard model reaction that provides insights applicable to analogous α-ketoesters.
| Catalyst System | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alumina-Supported Copper Molybdovanadophosphate (AlCuMoVP) | 100 mg per 1 mmol substrate | Toluene | 25 | 2 | 92 | [1] |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.01 g per 1.11 mmol substrate | Ethanol | Room Temp. | 0.5 | High (not specified) | [2] |
| Pyridine | Catalytic amount | THF | Room Temp. | 2-3 | 85-92 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following protocols are generalized from the literature for the synthesis of quinoxalines using the compared catalytic systems.
Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalate (AlCuMoVP)
This procedure highlights the use of a recyclable solid acid catalyst.
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) in toluene (8 mL), add the 1,2-dicarbonyl compound (e.g., benzil or an ethyl α-oxoacetate) (1 mmol).
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours), filter the reaction mixture to recover the heterogeneous catalyst.
-
The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[1]
Transition Metal Catalysis using Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
A simple and efficient method utilizing a readily available transition metal salt.
Procedure:
-
In a 25 mL flask equipped with a magnetic stirrer, combine o-phenylenediamine (1.11 mmol), the 1,2-dicarbonyl compound (1.01 mmol), and 0.01 g of CuSO₄·5H₂O.
-
Add 5 mL of ethanol as the solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (using a 2:10 mixture of ethyl acetate and n-hexane as eluent).
-
Once the reaction is complete (typically within 30 minutes), heat the mixture to dissolve the product completely.
-
Filter the hot solution to separate the insoluble catalyst.
-
Allow the filtrate to cool, which will cause the quinoxaline product to crystallize.
-
Collect the pure product by filtration.[2]
Organocatalysis using Pyridine
This protocol demonstrates a metal-free approach to quinoxaline synthesis. While the original context is for α-haloketones, the principle applies to the activation of carbonyls.
Procedure:
-
Dissolve the 1,2-phenylenediamine (1 mmol) and the α-dicarbonyl compound (1 mmol) in tetrahydrofuran (THF).
-
Add a catalytic amount of pyridine to the solution.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 2 to 3 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired quinoxaline.[3]
Visualizing the Process: Experimental Workflow and Reaction Pathway
To better illustrate the synthetic and mechanistic aspects, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of quinoxalines.
Caption: A simplified reaction pathway for quinoxaline synthesis.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized Quinoxalines: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized quinoxaline derivatives is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Methodology Comparison
The choice between HPLC and GC-MS for analyzing synthesized quinoxalines depends on several factors, including the volatility and thermal stability of the specific quinoxaline derivative and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[1] It separates compounds based on their interactions with a stationary phase (in a column) and a liquid mobile phase. Detection is often performed using a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analytes that are volatile and thermally stable.[1] In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides detailed structural information, aiding in the confident identification of the main compound and any impurities. For some less volatile quinoxaline derivatives, a derivatization step to increase volatility may be necessary.[2]
A general workflow for the purity analysis of synthesized quinoxalines using both HPLC and GC-MS is outlined below.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of HPLC and GC-MS for the analysis of quinoxaline derivatives, based on data from various studies.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis
| Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Olaquindox and related quinoxalines | 2.5 - 100 µg/L | 72.6 - 90.5 | < 10 | 0.08 µg/kg | Not Reported |
| Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | 2 - 100 µg/kg | 70 - 110 | < 15 | 0.7 - 2.6 µg/kg | 1.3 - 5.6 µg/kg |
| N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine | 4 - 24 ppm | 98.69 - 101.19 | < 2 | Not Reported | Not Reported |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Quinoxaline Analysis
| Analyte(s) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Derivatized Quinoxalinols | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Various Volatile Organic Compounds (for general comparison) | Typically wide, e.g., 0.01 - 10 µg/mL | 98 - 102 | < 2 (repeatability), < 3 (intermediate) | Analyte dependent, often in the low ng/mL range | Analyte dependent, typically 3x LOD |
| Piperazine Designer Drugs (for general comparison) | 0 - 10 µg/mL | 76 - 108 | < 15 | 0.002 - 0.312 µg/mL | 0.008 - 0.625 µg/mL |
Note: Direct comparative validation data for a single quinoxaline derivative by both HPLC and GC-MS is limited in published literature. The data presented is a compilation from various sources to illustrate typical performance.
The following diagram illustrates the logical relationship in selecting between HPLC and GC-MS for quinoxaline analysis.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible results. The following are representative protocols for the purity assessment of synthesized quinoxalines.
This protocol is a general method for the analysis of quinoxaline derivatives by reversed-phase HPLC with UV detection.
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Synthesized quinoxaline sample and reference standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD monitoring at a wavelength where the quinoxaline derivative has maximum absorbance (e.g., 254 nm and 320 nm), with full spectrum acquisition from 200-400 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized quinoxaline in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.[3]
-
-
Data Analysis:
-
Identify the main quinoxaline peak by comparing its retention time and UV spectrum with the reference standard.
-
Calculate the purity of the synthesized quinoxaline using the area percentage method from the chromatogram.
-
Identify and quantify any impurities based on their retention times and peak areas.
-
This protocol provides a general method for the analysis of volatile quinoxaline derivatives. For non-volatile quinoxalines, a derivatization step (e.g., silylation) would be required before injection.[2]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
-
Chemicals and Reagents:
-
A suitable volatile solvent (e.g., dichloromethane, ethyl acetate) (GC grade).
-
Helium (99.999% purity) as the carrier gas.
-
Synthesized quinoxaline sample and reference standard.
-
Derivatizing agent (e.g., BSTFA for silylation), if necessary.[2]
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Sample Preparation:
-
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum, comparing it to the reference standard.
-
Identify impurities by searching their mass spectra against a spectral library (e.g., NIST).
-
Calculate the purity using the area percent method from the Total Ion Chromatogram (TIC).[1]
-
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized quinoxalines.
-
HPLC is generally more versatile, accommodating a wider range of quinoxaline derivatives without the need for derivatization. It is the preferred method for non-volatile or thermally labile compounds.
-
GC-MS offers excellent separation efficiency and provides definitive structural information through mass spectrometry, making it superior for the identification of unknown volatile impurities. However, its application is limited to volatile and thermally stable compounds, or those that can be readily derivatized.
The selection of the optimal method should be based on the physicochemical properties of the synthesized quinoxaline and the potential impurities. For comprehensive characterization, employing both techniques can be highly beneficial.
References
literature review of synthetic routes to quinoxalines: a comparative analysis
Quinoxalines are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with diverse pharmacological and industrial applications.[1][2][3][4][5] Their derivatives are integral to drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties, as well as being used in materials science as dyes and organic semiconductors.[2][4][6] The efficient synthesis of the quinoxaline scaffold is therefore a cornerstone of medicinal chemistry and materials development.
This guide provides a comparative analysis of prominent synthetic methodologies for quinoxaline derivatives, focusing on the classical condensation approach, modern green chemistry variations, and the specialized Beirut reaction for N-oxide derivatives. The performance of these methods is compared using quantitative data, and detailed experimental protocols are provided for key examples.
Classical Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
The most traditional and straightforward method for synthesizing quinoxalines is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This reaction is widely used due to its simplicity and the ready availability of starting materials.
A general workflow for this synthesis involves the reaction of the two primary components, often with heating, to form the quinoxaline ring system through a cyclocondensation reaction.
Caption: General workflow for classical quinoxaline synthesis.
Comparative Data
The following table compares the classical thermal method with more contemporary variations, such as microwave-assisted and heterogeneous catalytic approaches, for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [3] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [3] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [3] |
Detailed Experimental Protocols
Classical Condensation Protocol for 2,3-diphenylquinoxaline [3][9]
-
Preparation: In a round-bottom flask, dissolve 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit (ethanol), warming the solution gently on a water bath. In a separate container, dissolve 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.
-
Reaction: Add the o-phenylenediamine solution to the warm benzil solution. Continue to warm the mixture on a water bath for 30-60 minutes.
-
Precipitation: After the reaction period, add water dropwise to the warm solution until a slight, persistent cloudiness appears.
-
Isolation: Allow the solution to cool to room temperature. The 2,3-diphenylquinoxaline product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
Microwave-Assisted Protocol for 2,3-diphenylquinoxaline [3]
-
Preparation: In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.
-
Reaction: Place the vessel in a microwave synthesizer and irradiate for 3 minutes.
-
Isolation: After the reaction, allow the mixture to cool to room temperature. Extract the product from the solid support using an appropriate organic solvent (e.g., ethanol or ethyl acetate).
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
The Beirut Reaction
The Beirut Reaction, first described by Haddadin and Issidorides in 1965, is a powerful method for synthesizing quinoxaline-1,4-dioxides.[10][11][12] These N-oxide derivatives are important scaffolds for bioactive compounds, including antimicrobial and antitumor agents.[10][13] The reaction involves the cycloaddition of a benzofuroxan with a source of enolates, such as β-diketones, β-ketoesters, or active methylene nitriles.[10][13]
The generally accepted mechanism involves the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan, leading to the formation of the quinoxaline-1,4-dioxide ring system.[10]
Caption: Simplified mechanism of the Beirut Reaction.
Comparative Data
The Beirut reaction is versatile, and conditions can be tuned for different substrates. Below is a comparison of reaction outcomes with different enolate sources.
| Benzofuroxan | Enolate Source | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
| Benzofuroxan | Benzylacetone | Gaseous Ammonia | Methanol | 2-Benzyl-3-methylquinoxaline-1,4-dioxide | (Not specified, "good yield") | [10] |
| Benzofuroxan | Phenoxyacetone | Gaseous Ammonia | Methanol | 2-Methyl-3-phenoxyquinoxaline-1,4-dioxide | (Not specified, "good yield") | [10] |
| Benzofuroxan | Malononitrile | (Not specified) | (Not specified) | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | (Not specified) | [11] |
| Benzofuroxan | Dimethyl malonate | Sodium Hydride | (Not specified) | 2-Hydroxy-3-methoxycarbonylquinoxaline 1,4-dioxide | (Not specified, "high yield") | [11] |
Detailed Experimental Protocol
Protocol for 2-Amino-3-(thiazol-2-yl)quinoxaline-1,4-dioxides [13]
This protocol is adapted from the reaction of benzofuroxane with active methylene nitriles.
-
Preparation: To a solution of 2-cyanomethylthiazole (1 mmol) in methanol (10 mL), add a catalytic amount of a suitable base (e.g., triethylamine or piperidine).
-
Reaction: Add benzofuroxan (1 mmol) to the solution. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction (typically when the starting materials are consumed), the product often precipitates from the reaction mixture.
-
Purification: Collect the precipitated solid by filtration. Wash the solid with cold methanol and dry it under vacuum to obtain the desired 2-amino-3-(thiazol-2-yl)quinoxaline-1,4-dioxide.
Green Synthetic Approaches
In response to growing environmental concerns, green chemistry principles have been increasingly applied to quinoxaline synthesis.[4][14] These methods aim to reduce waste, avoid hazardous solvents, lower energy consumption, and utilize recyclable catalysts.[4][15]
Key Features of Green Methods:
-
Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields in significantly shorter times.[4][5]
-
Green Solvents: Water, polyethylene glycol (PEG), and ionic liquids are explored as environmentally benign alternatives to traditional volatile organic solvents.[16][17]
-
Recyclable Catalysts: Heterogeneous catalysts, such as silica nanoparticles or polymer-supported catalysts, can be easily separated from the reaction mixture and reused, improving the overall efficiency and sustainability of the process.[17][18]
Caption: Workflow for green synthesis of quinoxalines.
Comparative Data for Green Catalysts
The condensation of o-phenylenediamine and benzil is often used as a model reaction to test the efficacy of new green catalysts.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | (Not specified, "best yield") | [19] |
| Ceric Ammonium Nitrate (CAN) | Water | (Not specified) | 20 min | (Not specified, "high yield") | [7] |
| **Zinc Triflate (Zn(OTf)₂) ** | Acetonitrile | Room Temp. | (Not specified) | up to 90% | [8] |
| Hexafluoroisopropanol (HFIP) | Solvent-free | Room Temp. | 20 min | 95% | [8] |
| TiO₂-Pr-SO₃H | Solvent-free | Room Temp. | 10 min | 95% | [20] |
Detailed Experimental Protocol
Catalyst-Free Synthesis in PEG-400 [16]
This protocol describes the synthesis of 2-amino quinoxaline derivatives from 2-chloroquinoxaline and various amines.
-
Preparation: In a round-bottom flask, dissolve 2-chloroquinoxaline (1 mmol) and the desired amine (e.g., piperidine, morpholine) (1.2 mmol) in polyethylene glycol (PEG-400) as the solvent.
-
Reaction: Stir the mixture at room temperature. Reaction times are typically short, ranging from 28 to 78 minutes, depending on the nucleophilicity of the amine.[16]
-
Isolation: After the reaction is complete (monitored by TLC), add water to the reaction mixture. PEG-400 is water-soluble, facilitating its removal. The product, being less soluble, will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. This method avoids the use of traditional organic solvents for work-up.
Conclusion
The synthesis of quinoxalines has evolved significantly from its classical origins. While the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds remains a fundamental and reliable method, modern approaches offer substantial improvements in efficiency, environmental impact, and reaction conditions.
-
Classical Condensation is simple and effective but often requires heating and can result in moderate yields.
-
Microwave-Assisted Synthesis dramatically reduces reaction times from hours to minutes and frequently improves yields, representing a significant process intensification.[3]
-
Heterogeneous Catalysis offers high yields at room temperature and aligns with green chemistry principles through catalyst recyclability.[3]
-
The Beirut Reaction provides a unique and indispensable route to quinoxaline-1,4-dioxides, a class of compounds with significant biological activity.[10]
-
Green Methodologies , employing benign solvents like water or PEG and novel catalysts, are paving the way for more sustainable and efficient production of these vital heterocyclic compounds.[16][17]
The choice of synthetic route will depend on the specific target molecule, desired scale, available equipment, and the importance of environmental considerations. For rapid synthesis and high yields, microwave-assisted methods are highly attractive. For sustainable, large-scale production, developing robust heterogeneous catalytic systems is a key area of research. For accessing the unique N-oxide scaffold, the Beirut reaction remains the preeminent choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijirt.org [ijirt.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. benthamdirect.com [benthamdirect.com]
- 16. ripublication.com [ripublication.com]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Ethyl 2-(4-fluoroanilino)-2-oxoacetate: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS No. 69065-91-4), ensuring compliance with safety regulations and environmental responsibility. This chemical must be treated as hazardous waste.[1][2][3]
Immediate Safety Protocols
Before handling this compound for disposal, it is crucial to adhere to the following safety precautions due to its hazardous nature. The primary guiding principle is to consult the Safety Data Sheet (SDS) for the most specific information.[2][3]
Personal Protective Equipment (PPE): All handling of this substance for disposal must be conducted while wearing appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear protective gloves made of a material compatible with the chemical.[4]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of inhalation, use this chemical only outdoors or in a well-ventilated area, such as a fume hood.[4]
Hazard Summary
The hazards associated with this compound are summarized in the table below, based on its Safety Data Sheet.[4]
| Hazard Class | Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] Do not dispose of this chemical down the sink or in regular trash. [1]
1. Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.[1][2]
-
Keep this waste stream separate from other chemical wastes to prevent potentially dangerous reactions.[3][6] Do not mix it with incompatible materials.
2. Containerization:
-
Use a designated, leak-proof waste container that is compatible with the chemical.[2][5] The container must be in good condition.
-
Keep the container securely closed at all times, except when adding waste.[1][2][5]
3. Labeling:
-
As soon as you begin accumulating the waste, affix a "Hazardous Waste" label to the container.[2][3][5]
-
The label must include:
4. Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
The SAA should be away from sinks or floor drains and ideally have secondary containment to catch any potential leaks.[2][7]
-
Ensure the volume of waste does not exceed regulatory limits for an SAA (typically 55 gallons for hazardous waste, but may be less for acutely toxic substances).[2][5]
5. Arranging for Disposal:
-
Once the container is full or you have no more of this waste to dispose of, contact your institution's EHS department to schedule a waste pickup.[1][5]
-
Follow your institution's specific procedures for requesting a waste collection.
6. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed to the fullest extent possible.[6]
-
Because this compound is a fluorinated organic substance, consult with your EHS office for specific guidance on rinsing. The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[6][8]
-
After proper cleaning (if permitted by your EHS), deface or remove all labels from the empty container before disposing of it as regular trash or recycling.[1][8]
7. Spill Management:
-
In the event of a spill, the cleanup materials (absorbents, etc.) must also be treated as hazardous waste.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth) and place it in a labeled hazardous waste container for disposal.[9]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nswai.org [nswai.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling Ethyl 2-(4-fluoroanilino)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Ethyl 2-(4-fluoroanilino)-2-oxoacetate (CAS No. 69065-91-4). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks. This compound is intended for research use only.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves. Given the compound's aromatic amine and ester functionalities, standard nitrile gloves may offer only short-term splash protection and are generally not recommended for prolonged contact with these chemical classes. Consider using Butyl or Viton™ gloves for better resistance. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | Prevents skin contact, which can be harmful.[1] Nitrile gloves show poor resistance to many esters and amines. |
| Skin and Body Protection | A flame-retardant and chemically impervious lab coat or coveralls. Closed-toe shoes are required. | Protects against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded or if ventilation is inadequate, a full-face respirator with appropriate cartridges should be used. | Prevents inhalation of harmful dust, fumes, or vapors.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
Pre-Experiment:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.
-
PPE Inspection: Inspect all PPE for signs of damage or degradation before use.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station and ensure the path to them is unobstructed.
During Experiment:
-
Containment: All handling of the solid compound and its solutions should be performed within a chemical fume hood.
-
Dispensing: When weighing and transferring the solid, use appropriate tools to minimize the generation of dust.
-
Spill Management: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.
Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Do not wear lab gloves outside of the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads) and reaction residues, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.
-
Separate from Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated solvent waste to prevent costly and complex disposal processes.[2][3]
-
Container Requirements: Waste containers must be made of a compatible material, be kept tightly sealed when not in use, and be stored in a well-ventilated, designated satellite accumulation area.
Disposal Procedure:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name of all constituents, and their approximate percentages.
-
Request for Pickup: When the waste container is nearly full, follow your institution's protocol to request a waste pickup from the Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its waste be disposed of down the sink.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
